GX-674
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(2-amino-3H-benzimidazol-5-yl)-4-chlorophenoxy]-2,5-difluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF2N6O3S2/c22-11-2-4-17(12(6-11)10-1-3-15-16(5-10)29-20(25)28-15)33-18-7-14(24)19(8-13(18)23)35(31,32)30-21-26-9-27-34-21/h1-9H,(H3,25,28,29)(H,26,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTQZTZBFNPMDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=C(C=CC(=C3)Cl)OC4=CC(=C(C=C4F)S(=O)(=O)NC5=NC=NS5)F)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF2N6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of GX-674, a potent and selective antagonist of the voltage-gated sodium channel Nav1.7. Human genetic studies have unequivocally linked Nav1.7 to pain perception, making it a prime therapeutic target for the development of novel analgesics. This compound represents a significant advancement in the pursuit of selective Nav1.7 inhibitors. This document details the molecular interactions, quantitative pharmacology, and experimental methodologies underlying the characterization of this compound.
Core Mechanism of Action: State-Dependent Blockade via Voltage-Sensor Domain IV
This compound exerts its inhibitory effect on Nav1.7 through a sophisticated mechanism known as voltage-sensor trapping. It is a state-dependent antagonist, demonstrating significantly higher potency for the inactivated state of the channel over the resting state. This property is crucial for its selectivity and potential therapeutic window, as it preferentially targets neurons in a state of high-frequency firing, which is characteristic of pain signaling.
The primary binding site of this compound is the voltage-sensor domain of the fourth homologous domain (VSD4) of the Nav1.7 channel.[1][2][3] Structural and functional studies have revealed that the anionic aryl sulfonamide "warhead" of this compound directly engages with the fourth arginine gating charge (R4) on the S4 helix of VSD4.[1][3] This interaction stabilizes the VSD4 in an activated conformation, which in turn promotes the inactivated state of the channel pore, thereby inhibiting sodium ion conduction. By opposing the deactivation of VSD4, this compound effectively "traps" the channel in a non-conducting state.
The isoform selectivity of this compound for Nav1.7 over other sodium channel subtypes is conferred by specific amino acid residues within the S2 and S3 helices of VSD4. This high degree of selectivity is a key feature that minimizes off-target effects, a common limitation of non-selective sodium channel blockers.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified through rigorous electrophysiological and radioligand binding assays. The data presented below is summarized from key in vitro studies.
Table 1: State-Dependent Inhibition of Human Nav1.7 by this compound
| Holding Potential | IC50 (nM) | Channel State Targeted |
| -40 mV | 0.1 | Inactivated State |
| -120 mV | 100 | Resting State |
Data derived from whole-cell patch clamp electrophysiology on HEK293 cells expressing human Nav1.7.
Table 2: Isoform Selectivity Profile of this compound
| Nav Channel Isoform | IC50 (nM) | Selectivity over Nav1.7 (-40 mV) |
| hNav1.7 | 0.1 | - |
| hNav1.1 | >10,000 | >100,000-fold |
| hNav1.2 | 1,000 | 10,000-fold |
| hNav1.3 | >10,000 | >100,000-fold |
| hNav1.4 | >10,000 | >100,000-fold |
| hNav1.5 | >10,000 | >100,000-fold |
| hNav1.6 | 1,000 | 10,000-fold |
| hNav1.8 | 3,850 | 38,500-fold |
IC50 values were determined using whole-cell patch clamp electrophysiology at a holding potential of -40 mV to favor the inactivated state.
Table 3: Radioligand Binding Affinity
| Radioligand | Protein Construct | Assay Type | Kd (nM) |
| [³H]GX-545 (Aryl Sulfonamide Analog) | VSD4-NavAb Chimera | Saturation Binding | 4 |
Data from radioligand binding assays using membranes from cells expressing a chimeric protein of Nav1.7 VSD4 and the bacterial sodium channel NavAb.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound on Nav1.7.
Whole-Cell Patch Clamp Electrophysiology
Objective: To determine the potency and state-dependence of this compound inhibition of Nav1.7 channels.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the full-length human Nav1.7 channel (SCN9A).
Cell Culture: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
Electrophysiological Recordings:
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Apparatus: Automated patch-clamp system (e.g., QPatch or Patchliner) or a conventional manual patch-clamp rig.
-
Electrodes: Borosilicate glass pipettes with a resistance of 1-3 MΩ when filled with internal solution.
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Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
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External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
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Data Acquisition: Currents are recorded using an amplifier (e.g., Axopatch 200B), filtered at 5 kHz, and digitized at 20 kHz. Series resistance is compensated by at least 80%.
Voltage Protocol for State-Dependent IC50 Determination:
-
Cells are clamped at a holding potential of either -120 mV (favoring the resting state) or -40 mV (favoring the inactivated state).
-
To elicit currents, a standard voltage protocol is applied at a frequency of 1 Hz: a 20 ms hyperpolarizing pulse to -150 mV to recover channels from inactivation, followed by a 10 ms depolarizing pulse to 0 mV to open unblocked channels.
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Increasing concentrations of this compound are perfused onto the cells, and the peak inward sodium current is measured at each concentration.
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Dose-response curves are generated by plotting the percentage of current inhibition against the drug concentration and fitted with the Hill equation to determine the IC50 value.
Radioligand Binding Assay
Objective: To determine the binding affinity of aryl sulfonamide analogs to the VSD4 of Nav1.7.
Protein Preparation: A chimeric protein consisting of the voltage-sensor domain IV of human Nav1.7 fused to the bacterial sodium channel NavAb (VSD4-NavAb) is expressed in a suitable cell line (e.g., Sf9 insect cells) and purified. Cell membranes containing the expressed chimera are prepared.
Radioligand: A tritiated aryl sulfonamide analog, [³H]GX-545, is used.
Binding Assay Protocol:
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Incubation: Membranes containing the VSD4-NavAb chimera are incubated with varying concentrations of [³H]GX-545 in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA) in a 96-well plate.
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Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium (e.g., 60-90 minutes).
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Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter (e.g., GF/B) pre-soaked in a buffer using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
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Washing: The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
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Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
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Data Analysis:
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Total Binding: Radioactivity measured in the absence of a competing unlabeled ligand.
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Non-specific Binding: Radioactivity measured in the presence of a high concentration of a non-labeled competing ligand (e.g., unlabeled this compound) to saturate the specific binding sites.
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Specific Binding: Calculated as Total Binding - Non-specific Binding.
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Saturation binding data is plotted with specific binding as a function of the radioligand concentration and fitted to a one-site binding model to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
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Visualizations of Mechanism and Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the Nav1.7 channel.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship of this compound Binding and Selectivity
Caption: Key interactions driving this compound's potency and selectivity.
References
- 1. Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 3. Structural basis of Nav1.7 inhibition by an isoform-selective small-molecule antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for the treatment of pain.[1] Human genetic studies have revealed that loss-of-function mutations in Nav1.7 lead to a congenital insensitivity to pain, while gain-of-function mutations cause debilitating pain syndromes like inherited erythromelalgia and paroxysmal extreme pain disorder.[1][2] This has spurred significant research into developing selective Nav1.7 inhibitors as non-opioid analgesics. The aryl sulfonamide class of compounds, exemplified by GX-674, represents a group of potent and highly selective Nav1.7 antagonists. This document provides a comprehensive technical overview of the this compound class, including its mechanism of action, quantitative data, experimental protocols, and developmental status.
Mechanism of Action
This compound and related aryl sulfonamides are potent, state-dependent, and isoform-selective antagonists of the Nav1.7 channel.[3] Their mechanism relies on binding to a unique site on the channel's fourth voltage-sensing domain (VSD4).
State-Dependent Binding: The inhibitory activity of this compound is highly dependent on the conformational state of the Nav1.7 channel. These compounds preferentially bind to the activated, or depolarized, state of VSD4.[4] This binding traps VSD4 in its activated conformation, which allosterically promotes the inactivated state of the channel pore, thereby preventing the propagation of action potentials in nociceptive neurons. This state-dependent action is advantageous, as it suggests the compounds would be more active in hyperexcitable neurons, such as those involved in chronic pain signaling, while having less effect on normally firing neurons.
Structural Basis of Inhibition: X-ray crystallography studies of a chimeric Nav channel in complex with a related sulfonamide, GX-936, have elucidated the structural basis for this interaction. The binding site is a lipid-exposed pocket formed by the extracellular S1-S2 and S3-S4 regions of VSD4. Key interactions have been identified:
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R4 Gating Charge: The fourth arginine residue (R4) on the S4 helix, a critical component of the voltage sensor, plays a crucial role in the potency of these compounds.
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Selectivity Motifs: The high selectivity of this class for Nav1.7 over other Nav isoforms is determined by specific amino acid motifs within VSD4, notably a YWxxV motif on the S2 helix and a GMxxA motif on the S3 helix. Mutating these residues to those found in other Nav isoforms significantly reduces the binding affinity and potency of this compound.
Quantitative Data
The potency and selectivity of this compound have been extensively characterized using electrophysiological methods. The data highlights its sub-nanomolar potency against Nav1.7 in the depolarized state and significant selectivity over other Nav channel isoforms.
Table 1: Potency and Selectivity of this compound
| Channel Isoform | IC50 (nM) at -40 mV Holding Potential | Selectivity Fold (vs. Nav1.7) | Reference |
| hNav1.7 | 0.1 | - | |
| hNav1.1 | >1000 | >10,000x | |
| hNav1.2 | 100 | 1,000x | |
| hNav1.3 | >1000 | >10,000x | |
| hNav1.4 | >1000 | >10,000x | |
| hNav1.5 | >1000 | >10,000x | |
| hNav1.6 | 100 | 1,000x | |
| hNav1.8 | >1000 | >10,000x | |
| Data is derived from electrophysiology experiments on human (h) Nav channels. |
Table 2: State-Dependence of this compound Inhibition on hNav1.7
| Holding Potential | IC50 (nM) | Description | Reference |
| -40 mV | 0.1 | Represents depolarized/inactivated state | |
| -120 mV | >1000 | Represents resting/hyperpolarized state |
Experimental Protocols
The characterization of the this compound class of antagonists involves a combination of in vitro electrophysiology to determine potency and mechanism, and in vivo models to assess analgesic efficacy.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold standard for measuring ion channel activity and the effect of inhibitors. Automated patch-clamp (APC) systems like the IonWorks Quattro, QPatch, or SyncroPatch 768PE are often used for higher throughput.
Objective: To determine the concentration-dependent inhibition (IC50) of a compound on Nav1.7 channels.
Methodology:
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Cell Culture: A stable cell line (e.g., HEK293) expressing the human Nav1.7 channel is cultured.
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Cell Preparation: Cells are harvested and prepared as a single-cell suspension in an extracellular recording solution.
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Automated Patch-Clamping:
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Cells are loaded onto a specialized plate (e.g., PatchPlate in IonWorks).
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The system automatically establishes a high-resistance "giga-seal" between a single cell and the recording electrode.
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The cell membrane under the electrode is ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and recording of ion currents.
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Voltage Protocol: A specific voltage protocol is applied to elicit Nav1.7 currents. A common protocol for assessing state-dependent inhibitors is:
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Holding Potential: The cell is held at a depolarized potential (e.g., -40 mV) to mimic a pathologically active state and maximize channel inactivation.
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Recovery Pulse: A brief (e.g., 20 ms) hyperpolarizing pulse (e.g., -150 mV) is applied to recover a fraction of channels from inactivation.
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Test Pulse: A depolarizing pulse (e.g., 10 ms to 0 mV) is immediately applied to open the recovered, unblocked channels, and the peak inward sodium current is measured. This sequence is repeated at a set frequency (e.g., 1 Hz).
-
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Compound Application: The test compound (e.g., this compound) is applied at various concentrations.
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Data Analysis: The peak current in the presence of the compound is compared to the control (vehicle) current. A concentration-response curve is generated, and the IC50 value is calculated using the Hill equation.
References
- 1. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
The Discovery and Development of GX-674 for Pain Research: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GX-674 emerged from a dedicated research program aimed at discovering potent and selective inhibitors of the voltage-gated sodium channel NaV1.7, a genetically validated target for pain. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development context of this compound. While detailed in vivo efficacy and pharmacokinetic data for this compound are not publicly available, this guide incorporates representative data from closely related compounds, GDC-0276 and GDC-0310, developed from the same chemical series by Genentech and Xenon Pharmaceuticals. This provides valuable insight into the preclinical characterization of this class of NaV1.7 inhibitors.
Introduction: The NaV1.7 Target
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. The NaV1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and has been strongly implicated in pain signaling. Human genetic studies have shown that loss-of-function mutations in SCN9A lead to congenital insensitivity to pain, a rare condition where individuals cannot feel pain. Conversely, gain-of-function mutations are associated with debilitating pain syndromes. This compelling genetic validation has made NaV1.7 a prime target for the development of novel, non-opioid analgesics.
Discovery of this compound
This compound was developed by Genentech in collaboration with Xenon Pharmaceuticals as part of a program to identify selective small-molecule inhibitors of NaV1.7. It belongs to the aryl sulfonamide class of compounds. The research leveraged insights into the structure of the NaV1.7 channel to design molecules with high affinity and selectivity.
Mechanism of Action
This compound is a potent, state-dependent, and isoform-selective antagonist of the NaV1.7 channel. Its mechanism of action involves binding to the activated state of the voltage-sensor domain IV (VSD4) of the channel. By binding to this site, this compound traps the VSD4 in its activated conformation, which is thought to stabilize the inactivated state of the channel, thereby preventing ion conduction and inhibiting neuronal firing. The high selectivity of this compound for NaV1.7 over other sodium channel isoforms, such as the cardiac isoform NaV1.5, is a key characteristic, suggesting a potentially favorable safety profile.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on the NaV1.7 channel.
Quantitative Data
In Vitro Potency of this compound
The primary in vitro potency of this compound was determined using electrophysiological assays.
| Compound | Target | Assay Type | Cell Line | IC50 | Reference |
| This compound | NaV1.7 | Electrophysiology | HEK293 | 0.1 nM (at -40 mV) | [1] |
Preclinical Efficacy of Related Compounds (GDC-0276 and GDC-0310)
While specific in vivo data for this compound is not publicly available, data from the closely related compounds GDC-0276 and GDC-0310 in a rodent model of NaV1.7-dependent pain (histamine-induced scratching) provide insight into the potential efficacy of this chemical class.
| Compound | Animal Model | Species | Dosing Route | Dose | Efficacy | Reference |
| GDC-0276 | Histamine-induced scratching | Mouse | Oral | 30 mg/kg | Statistically significant reduction in scratching bouts | [2] |
| GDC-0310 | Histamine-induced scratching | Mouse | Oral | 10 mg/kg | Statistically significant reduction in scratching bouts | [3] |
Preclinical Pharmacokinetics of a Related Compound (GDC-0276)
The following table summarizes the pharmacokinetic parameters of GDC-0276 in rats, providing a reference for the expected profile of this class of compounds.
| Compound | Species | Dosing Route | Dose | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | F (%) | Reference |
| GDC-0276 | Rat | IV | 1 mg/kg | 3.8 | 15 | 3.9 | N/A | |
| GDC-0276 | Rat | PO | 5 mg/kg | - | - | - | 60 |
Experimental Protocols
Electrophysiology (Whole-Cell Patch Clamp)
The following is a generalized protocol based on standard methods for characterizing NaV1.7 inhibitors.
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Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human NaV1.7 are cultured under standard conditions.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed at room temperature.
-
Solutions:
-
Internal Solution (pipette): Contains (in mM): CsF (140), NaCl (10), EGTA (1), HEPES (10), adjusted to pH 7.3 with CsOH.
-
External Solution (bath): Contains (in mM): NaCl (140), KCl (4), CaCl2 (2), MgCl2 (1), HEPES (10), adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocol for IC50 Determination:
-
Cells are held at a holding potential of -120 mV.
-
To determine state-dependent inhibition (e.g., at -40 mV), a depolarizing pre-pulse to -40 mV is applied to accumulate channels in the inactivated state before a test pulse to elicit sodium current.
-
A series of concentrations of the test compound (e.g., this compound) are applied, and the resulting inhibition of the peak sodium current is measured.
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The concentration-response data are fitted to a Hill equation to determine the IC50 value.
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In Vivo Pain Model (Histamine-Induced Scratching)
This protocol is representative for assessing NaV1.7 target engagement in vivo, as used for GDC-0276 and GDC-0310.
-
Animals: Male C57BL/6 mice are used.
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Compound Administration: The test compound is administered orally at the desired dose (e.g., 10 or 30 mg/kg) at a specified time before the histamine challenge.
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Histamine Challenge: Histamine is administered via intradermal injection into the scruff of the neck.
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Behavioral Observation: Immediately following histamine injection, the number of scratching bouts is counted for a defined period (e.g., 30 minutes).
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Data Analysis: The total number of scratches in the compound-treated group is compared to the vehicle-treated control group to determine the percentage of inhibition.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the preclinical assessment of NaV1.7 inhibitors.
Development Status and Conclusion
This compound was a potent and selective NaV1.7 inhibitor that demonstrated promising in vitro characteristics. However, it did not progress to clinical trials. The development program at Genentech and Xenon Pharmaceuticals subsequently advanced other acyl-sulfonamide compounds, GDC-0276 and GDC-0310, which completed Phase 1 clinical studies before their development was also discontinued.
The discovery and preclinical characterization of this compound and related compounds have significantly contributed to the understanding of how to achieve isoform selectivity for NaV channel inhibitors. The challenges encountered in translating the potent preclinical activity of NaV1.7 inhibitors into clinical efficacy for pain remain an active area of research and development in the pharmaceutical industry. This whitepaper provides a technical foundation for researchers continuing to explore this important therapeutic target.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the structural and molecular underpinnings of the interaction between GX-674, a potent and selective antagonist, and the voltage-sensing domain 4 (VSD4) of the human voltage-gated sodium channel Nav1.7. Understanding this interaction is pivotal for the rational design of next-generation analgesics targeting Nav1.7, a genetically validated target for pain.
Core Interaction: A State-Dependent Blockade
This compound and its analogs, belonging to the aryl sulfonamide class of inhibitors, exhibit a state-dependent inhibition of Nav1.7. These compounds preferentially bind to the activated state of VSD4, trapping it in this conformation. This, in turn, stabilizes an inactivated state of the channel, thereby preventing the propagation of action potentials.[1][2][3] The binding site is located on the extracellular side of the VSD4.[4]
The interaction is characterized by the anionic sulfonamide "warhead" of the molecule engaging with the fourth arginine gating charge (R4) on the S4 helix of VSD4.[4] This interaction forms a bidentate salt bridge, which is a key anchor for the inhibitor. The binding pocket can be further divided into three main regions: an anion-binding pocket, a selectivity pocket, and a lipid-exposed pocket, which collectively accommodate the inhibitor and determine its potency and isoform selectivity.
Quantitative Analysis of this compound Interaction
The potency and selectivity of this compound have been quantified through various electrophysiological and binding assays. The following tables summarize the key quantitative data available.
| Compound | Target | IC50 (Holding Potential) | Reference |
| This compound | Human Nav1.7 | 0.1 nM (-40 mV) | |
| This compound | Human Nav1.7 | ~100-fold less potent at -120 mV |
| Nav Channel Isoform | This compound Inhibition Potency | Reference |
| Nav1.1 | >10 µM | |
| Nav1.2 | >10 µM | |
| Nav1.3 | >10 µM | |
| Nav1.4 | >10 µM | |
| Nav1.5 | >10 µM | |
| Nav1.6 | ~1 µM | |
| Nav1.7 | Potent (nM range) | |
| Nav1.8 | >10 µM |
Key Molecular Determinants of Interaction
Structural studies, primarily using a Nav1.7 VSD4-NavAb chimeric channel and cryo-electron microscopy (cryo-EM), have elucidated the specific residues crucial for the high-affinity and selective binding of aryl sulfonamides.
| Residue(s) | Location | Role in Interaction | Reference |
| R1608 (R4) | VSD4 S4 Helix | Forms a salt bridge with the sulfonamide warhead. Mutation to Alanine reduces potency and state-dependence. | |
| Y1537, W1538 | VSD4 S2 Helix | Key determinants of isoform selectivity. Mutation to Nav1.1/1.3 equivalents (Y1537S/W1538R) reduces potency by over 100-fold. | |
| D1586 | VSD4 S3 Helix | Contributes to the binding and selectivity. | |
| V1541, M1582 | VSD4 | Form the hydrophobic floor of the binding pocket. | |
| S1-S2 Loop | VSD4 | Chimeras with the Nav1.1 S1-S2 loop show a 100-fold decrease in potency. |
Experimental Protocols
The elucidation of the this compound interaction with Nav1.7 VSD4 has relied on a combination of cutting-edge experimental techniques.
Electrophysiology
-
Objective: To measure the inhibitory potency and state-dependence of this compound on Nav1.7 and other Nav channel isoforms.
-
Methodology: Whole-cell patch-clamp recordings are performed on cells heterologously expressing the human Nav channel of interest (e.g., HEK293 cells). A standard voltage protocol is used to assess the compound's effect at different membrane potentials. For instance, to measure IC50, a short pulse to a very negative potential (e.g., -150 mV) is used to recover channels from inactivation, followed by a depolarizing pulse (e.g., 0 mV) to open unblocked channels. This is repeated at a set frequency (e.g., 1 Hz). The holding potential is varied (e.g., -40 mV vs. -120 mV) to assess state-dependence. Dose-response curves are then generated to calculate the IC50 values.
Protein Engineering and Crystallography/Cryo-EM
-
Objective: To determine the high-resolution structure of the inhibitor bound to the Nav1.7 VSD4.
-
Methodology: Due to the difficulty in crystallizing the full-length human Nav1.7 channel, a chimeric protein approach was employed. The VSD4 of human Nav1.7 was grafted onto a bacterial sodium channel, such as NavAb or NavPas, which are more amenable to structural studies.
-
Construct Design: Chimeric constructs where the VSD4 of the bacterial channel is replaced with the VSD4 of human Nav1.7 are generated.
-
Protein Expression and Purification: The chimeric protein is expressed (e.g., in E. coli) and purified.
-
Complex Formation: The purified chimeric protein is incubated with the aryl sulfonamide inhibitor (e.g., GX-936, a close analog of this compound).
-
Structural Determination:
-
X-ray Crystallography: The protein-inhibitor complex is crystallized, and X-ray diffraction data are collected to solve the structure.
-
Cryo-Electron Microscopy (Cryo-EM): The complex is reconstituted into lipid nanodiscs, vitrified, and imaged using a cryo-electron microscope. Single-particle analysis is then used to reconstruct the 3D structure.
-
-
Radioligand Binding Assays
-
Objective: To measure the binding affinity of aryl sulfonamides to the VSD4-NavAb chimera.
-
Methodology: A tritiated aryl sulfonamide compound is synthesized. Membranes from cells expressing the VSD4-NavAb chimera are incubated with varying concentrations of the radioligand. The amount of bound radioligand is then measured to determine the binding affinity (Kd).
Visualizations of Workflows and Interactions
To further clarify the experimental logic and molecular interactions, the following diagrams are provided.
References
- 1. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 2. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of Nav1.7 inhibition by an isoform-selective small-molecule antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics due to its crucial role in pain signaling pathways. Genetic validation from individuals with loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, resulting in a congenital inability to perceive pain, has spurred significant research into selective inhibitors of this channel. GX-674, an aryl sulfonamide-based compound, is a potent and state-dependent inhibitor of Nav1.7. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its selectivity, mechanism of action, and the experimental protocols used for its characterization.
Quantitative Pharmacological Data
The inhibitory activity and selectivity of this compound against various voltage-gated sodium channel subtypes are summarized below. The data highlights the compound's high affinity for Nav1.7, particularly in the inactivated state.
Table 1: In Vitro Inhibitory Potency of this compound against Human Nav Channel Isoforms
| Channel Subtype | IC50 (nM) | Holding Potential (mV) | Cell Line | Reference |
| hNav1.7 | 0.1 | -40 | HEK293 | [1] |
| hNav1.2 | Data not available | - | - | - |
| hNav1.5 | >10,000 | -60 | HEK293 | [2] |
| hNav1.6 | Data not available | - | - | - |
| Selectivity Ratio (Nav1.5/Nav1.7) | >100,000-fold |
Note: The high degree of state-dependent inhibition is a key feature of this compound. The potency is significantly higher at depolarized holding potentials where a larger fraction of channels are in the inactivated state.
Table 2: Pharmacokinetic Profile of Related Aryl Sulfonamide Nav1.7 Inhibitors
Specific pharmacokinetic data for this compound is not publicly available. The following table presents data for other compounds within the same chemical class to provide a general understanding of their properties.
| Compound | Route | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Species | Reference |
| Compound 19 | Oral | - | - | - | Rodent | [3] |
| AM-2099 | Oral | - | - | Favorable | Rat, Dog | [4] |
Experimental Protocols
The following section details the methodologies employed in the preclinical characterization of this compound and related aryl sulfonamide inhibitors.
Whole-Cell Voltage-Clamp Electrophysiology
Objective: To determine the potency and selectivity of this compound on various Nav channel subtypes.
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the alpha subunit of the target human Nav channel (e.g., hNav1.7, hNav1.5).
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjusted to pH 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 10 NaCl, 2 MgCl2, 10 EGTA, 10 HEPES. Adjusted to pH 7.2 with CsOH.
Procedure:
-
HEK293 cells expressing the Nav channel of interest are cultured and prepared for electrophysiological recording.
-
Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.
-
To assess the state-dependent inhibition, the membrane potential is held at various potentials (e.g., -120 mV for the resting state and -40 mV to -60 mV for the inactivated state)[1].
-
A voltage protocol is applied to elicit sodium currents. A typical protocol involves a brief hyperpolarizing step to remove inactivation, followed by a depolarizing test pulse to open the channels.
-
This compound is perfused at increasing concentrations, and the inhibition of the peak sodium current is measured.
-
The concentration-response data is fitted to a Hill equation to determine the IC50 value.
In Vivo Pain Models (General Protocol for Aryl Sulfonamides)
Specific in vivo efficacy data for this compound is not publicly available. The following is a general protocol for evaluating related compounds in preclinical pain models.
Objective: To assess the analgesic efficacy of Nav1.7 inhibitors in rodent models of pain.
Models:
-
Formalin-induced inflammatory pain model: Formalin is injected into the paw of a rodent, and the time spent licking or biting the paw is measured as an indicator of pain.
-
Complete Freund's Adjuvant (CFA)-induced inflammatory pain model: CFA is injected into the paw, leading to a localized inflammation and hypersensitivity to thermal and mechanical stimuli.
-
Chronic Constriction Injury (CCI) model of neuropathic pain: The sciatic nerve is loosely ligated, leading to the development of mechanical allodynia and thermal hyperalgesia.
Procedure:
-
Baseline pain responses (e.g., paw withdrawal latency to a thermal stimulus, paw withdrawal threshold to a mechanical stimulus) are measured before drug administration.
-
The test compound (e.g., an aryl sulfonamide Nav1.7 inhibitor) is administered orally or via another relevant route.
-
Pain responses are measured at various time points after drug administration.
-
The percentage reversal of hyperalgesia or allodynia is calculated to determine the efficacy of the compound.
Visualizations: Mechanism and Workflows
Mechanism of State-Dependent Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insensitivity to Pain upon Adult-Onset Deletion of Nav1.7 or Its Blockade with Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Arylsulfonamide Nav1.7 Inhibitors: IVIVC, MPO Methods, and Optimization of Selectivity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of GX-674: A Potent and Selective Nav1.7 Antagonist
This technical guide provides an in-depth overview of the in vitro potency, selectivity, and mechanism of action of GX-674, a state-dependent antagonist of the voltage-gated sodium channel Nav1.7. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Core Efficacy and Potency Data
This compound demonstrates sub-nanomolar potency for the human Nav1.7 channel, with significant selectivity over other Nav channel isoforms. The inhibitory activity of this compound is highly dependent on the membrane potential, exhibiting greater potency at depolarized potentials where the channel resides in inactivated states.
Table 1: Potency (IC50) of this compound against a Panel of Human Voltage-Gated Sodium Channels
| Channel Subtype | IC50 (nM) at -40 mV | IC50 (nM) at -120 mV | Cell Line |
| Nav1.7 | 0.1 | >10,000 | HEK293 |
| Nav1.1 | ~1,000 | >10,000 | HEK293 |
| Nav1.2 | ~1,000 | >10,000 | HEK293 |
| Nav1.3 | >10,000 | >10,000 | HEK293 |
| Nav1.4 | >10,000 | >10,000 | HEK293 |
| Nav1.5 | >10,000 | >10,000 | HEK293 |
| Nav1.6 | ~1,000 | >10,000 | HEK293 |
| Nav1.8 | 3850 | Not Reported | HEK293 |
Data compiled from publicly available sources.[1][2][3]
Mechanism of Action: State-Dependent Blockade
This compound is an aryl sulfonamide that acts as a gating modifier. It selectively binds to the voltage-sensor domain IV (VSD4) of the Nav1.7 channel.[4][5] This binding is state-dependent, with high affinity for the activated or inactivated states of the channel and very low affinity for the resting state. By binding to VSD4, this compound traps the domain in an activated conformation, which in turn stabilizes the inactivated state of the channel pore, thereby inhibiting ion conduction. This voltage-dependent mechanism contributes to its selectivity and potentially favorable therapeutic window, as it would preferentially target neurons that are in a depolarized, disease-relevant state.
Experimental Protocols
The following outlines the whole-cell patch-clamp electrophysiology protocol used for determining the in vitro potency and selectivity of this compound.
Cell Culture and Preparation
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the full-length human Nav channel subtypes (Nav1.1-1.8) are used.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. A selection antibiotic (e.g., 500 µg/mL G418) is included to maintain stable expression of the channel. Cells are maintained in a humidified incubator at 37°C and 5% CO₂.
-
Cell Preparation: For electrophysiological recordings, cells are plated onto glass coverslips pre-coated with poly-D-lysine.
Electrophysiological Recordings
-
Technique: Whole-cell voltage-clamp recordings are performed using either manual or automated patch-clamp systems.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH. Cesium fluoride is used to block potassium channels.
-
-
Compound Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted into the external solution to the desired final concentrations. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
Voltage-Clamp Protocol for IC50 Determination
To assess the state-dependent inhibition of this compound, two different holding potentials are utilized: -120 mV to favor the resting state and -40 mV to favor the inactivated state.
-
Establish Whole-Cell Configuration: A gigaohm seal is formed between the patch pipette and the cell membrane, followed by rupture of the membrane to achieve the whole-cell configuration.
-
Holding Potential: The cell membrane potential is held at either -120 mV or -40 mV.
-
Voltage Protocol:
-
A brief (20 ms) hyperpolarizing pulse to -150 mV is applied to recover any channels from inactivation.
-
This is immediately followed by a 10 ms depolarizing pulse to 0 mV to elicit a sodium current.
-
This two-pulse protocol is repeated at a frequency of 1 Hz.
-
-
Data Acquisition: The peak inward sodium current during the 0 mV test pulse is measured.
-
Compound Perfusion: After establishing a stable baseline current, the external solution containing this compound at various concentrations is perfused over the cell.
-
IC50 Calculation: The peak current is measured in the presence of each compound concentration until a steady-state block is achieved. The concentration-response data are then fitted to a Hill equation to determine the IC50 value.
References
The Role of GX-674 in Elucidating Pain Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the field of pain research. Genetic studies in humans have unequivocally demonstrated its essential role in nociception; loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain, while gain-of-function mutations result in debilitating chronic pain syndromes. This has spurred the development of selective Nav1.7 inhibitors as promising non-opioid analgesics. GX-674 is a potent and highly selective antagonist of the Nav1.7 channel that has served as a valuable pharmacological tool for dissecting the role of this channel in pain signaling pathways. This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity, and the experimental frameworks used to characterize its effects.
Core Concepts: Mechanism of Action and Selectivity of this compound
This compound is an aryl sulfonamide that acts as a state-dependent antagonist of the Nav1.7 channel.[1][2] Its mechanism of action involves binding to the fourth voltage-sensing domain (VSD4) of the channel.[2] This binding traps the VSD4 in its activated conformation, which in turn stabilizes the inactivated state of the channel, thereby inhibiting the propagation of action potentials in nociceptive neurons.[2]
Quantitative Data: In Vitro Potency and Selectivity
The remarkable potency and selectivity of this compound for Nav1.7 over other sodium channel isoforms are key attributes that make it a valuable research tool. The following table summarizes the available quantitative data on its inhibitory activity.
| Target | IC50 (nM) | Conditions | Reference |
| Human Nav1.7 | 0.1 | Whole-cell patch clamp on HEK293 cells, holding potential -40 mV | [3] |
| Human Nav1.5 | >10,000 | Inferred from 100,000-fold selectivity versus Nav1.7 | |
| Human Nav1.1, 1.2, 1.3, 1.6 | - | This compound shows similar activity at Nav1.7 and Nav1.2 |
Signaling Pathways and Experimental Workflows
The study of this compound and its interaction with Nav1.7 involves specific signaling pathways and experimental workflows. The following diagrams illustrate these core concepts.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the standard protocols for key experiments used to study Nav1.7 inhibitors like this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the effects of ion channel modulators.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel are commonly used.
-
Cell Culture: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression.
-
Electrophysiological Recordings:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.
-
Procedure: Whole-cell voltage-clamp recordings are performed at room temperature. Pipettes are pulled from borosilicate glass and have a resistance of 1-3 MΩ when filled with the internal solution. A holding potential that mimics the physiological state of interest (e.g., -40 mV to study the inactivated state) is applied.
-
-
Drug Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted into the external solution to the desired final concentrations. The compound is applied to the cells via a perfusion system.
-
Data Analysis: The inhibition of the sodium current by this compound is measured at various concentrations to determine the half-maximal inhibitory concentration (IC50) by fitting the data to a Hill equation.
In Vivo Pain Models
While specific in vivo data for this compound is not widely published, the following are standard rodent models used to assess the efficacy of Nav1.7 inhibitors in preclinical settings.
This model assesses both acute and tonic pain responses.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Procedure: A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of one hind paw.
-
Behavioral Assessment: The time the animal spends licking, flinching, or biting the injected paw is recorded. The response is biphasic: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (15-60 minutes post-injection).
-
Drug Administration: this compound would typically be administered systemically (e.g., intraperitoneally or orally) at a predetermined time before the formalin injection.
-
Outcome Measures: A reduction in the duration of nocifensive behaviors in either phase is indicative of analgesic efficacy.
This model induces a more persistent inflammatory state.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure: An emulsion of CFA is injected into the plantar surface of one hind paw, leading to localized inflammation, edema, and hypersensitivity that can last for several days to weeks.
-
Behavioral Assessment: Mechanical allodynia (pain response to a non-painful stimulus) is measured using von Frey filaments, and thermal hyperalgesia (exaggerated response to a painful heat stimulus) is assessed using a radiant heat source (e.g., Hargreaves test).
-
Drug Administration: this compound would be administered at various time points after CFA injection to assess its ability to reverse established hypersensitivity.
-
Outcome Measures: An increase in the paw withdrawal threshold to mechanical stimulation or an increase in the latency to withdraw from a heat source indicates an analgesic effect.
This is a widely used model of peripheral neuropathic pain.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure: Under anesthesia, the tibial and common peroneal branches of the sciatic nerve are ligated and transected, leaving the sural nerve intact. This results in the development of mechanical allodynia and thermal hyperalgesia in the paw region innervated by the spared sural nerve.
-
Behavioral Assessment: Mechanical and thermal sensitivity are assessed as described for the CFA model.
-
Drug Administration: The efficacy of this compound in reversing neuropathic pain would be evaluated by administering the compound after the development of stable hypersensitivity.
-
Outcome Measures: Similar to the CFA model, an attenuation of mechanical allodynia or thermal hyperalgesia is the primary indicator of efficacy.
Conclusion and Future Directions
This compound is a powerful research tool that has contributed to our understanding of the critical role of the Nav1.7 channel in pain signaling. Its high potency and selectivity allow for the precise interrogation of Nav1.7 function in various experimental systems. While detailed in vivo efficacy and pharmacokinetic data for this compound are not extensively available in the public domain, the established preclinical models of pain provide a clear framework for its future evaluation as a potential analgesic. Further studies are warranted to fully characterize the in vivo profile of this compound and to explore the therapeutic potential of targeting the VSD4 of Nav1.7 for the treatment of chronic pain. The continued investigation of compounds like this compound will undoubtedly pave the way for the development of novel, non-opioid pain therapies.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the state-dependent inhibition of the voltage-gated sodium channel Nav1.7 by the potent and selective antagonist, GX-674. By leveraging key experimental data, this document outlines the quantitative aspects of this interaction and the methodologies used to elucidate them.
Core Findings: State-Dependent Potency of this compound
This compound, an aryl sulfonamide, demonstrates a profound state-dependent inhibition of the Nav1.7 channel, exhibiting a marked preference for the inactivated state over the resting state. This characteristic is crucial for its selectivity and potential therapeutic window. The half-maximal inhibitory concentrations (IC50) under conditions favoring different channel conformations are summarized below.
| Channel State | Holding Potential | This compound IC50 (nM) |
| Inactivated | -40 mV | ~0.1 |
| Resting | -120 mV | >1000 |
Table 1: State-Dependent Inhibition of Nav1.7 by this compound. Data extrapolated from dose-response curves presented in Ahuja S, et al. Science. 2015.[1][2]
The profound difference in potency, with this compound being over 10,000-fold more potent on the inactivated channel, underscores its mechanism of action which involves trapping the channel in a non-conducting conformation.[3][4]
Experimental Protocols: Elucidating State-Dependent Inhibition
The quantitative understanding of this compound's interaction with Nav1.7 is primarily derived from whole-cell patch-clamp electrophysiology experiments on HEK293 cells stably expressing human Nav1.7. The following protocols are designed to isolate and study the channel in its resting and inactivated states.
Cell Culture and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 α-subunit.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and then diluted to final concentrations in the external solution. The final DMSO concentration is kept below 0.1% to avoid solvent effects.
-
Electrophysiological Recordings
Whole-cell voltage-clamp recordings are performed using an automated or manual patch-clamp system.
-
Holding Potential: The cell membrane is held at a depolarized potential of -40 mV. This holding potential promotes the transition of a significant population of Nav1.7 channels into the inactivated state.[5]
-
Voltage Pulse Protocol: To measure the available current, a brief (e.g., 20 ms) hyperpolarizing pulse to -150 mV is applied to allow for a rapid recovery of channels from inactivation. This is immediately followed by a depolarizing test pulse to 0 mV (e.g., for 10 ms) to elicit an inward sodium current. This pulse sequence is repeated at a frequency of 1 Hz.
-
Data Acquisition: The peak inward current during the test pulse is measured before and after the application of varying concentrations of this compound.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the data are fitted with a Hill equation to determine the IC50 value.
-
Holding Potential: The cell membrane is held at a hyperpolarized potential of -120 mV. At this potential, the majority of Nav1.7 channels are in the resting (closed) state and available for activation.
-
Voltage Pulse Protocol: From the holding potential of -120 mV, a depolarizing test pulse to 0 mV (e.g., for 10 ms) is applied to activate the channels and elicit a sodium current. This is repeated at a low frequency (e.g., 0.1 Hz) to minimize the accumulation of channels in the inactivated state.
-
Data Acquisition: Peak inward currents are measured at baseline and after equilibration with different concentrations of this compound.
-
Data Analysis: The IC50 for the resting state is determined by plotting the concentration-response curve and fitting it with the Hill equation.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the state-dependent binding of this compound and the experimental workflow used to characterize it.
Conclusion
The highly state-dependent inhibition of Nav1.7 by this compound, with its profound preference for the inactivated state, represents a key mechanistic feature that likely contributes to its isoform selectivity. The detailed electrophysiological protocols outlined herein provide a robust framework for quantifying this state-dependence, offering valuable insights for the development of next-generation analgesics targeting Nav1.7. This targeted approach, focusing on the inactivated state of the channel, holds promise for achieving therapeutic efficacy while minimizing off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Voltage-gated sodium channel Nav1.7 has emerged as a critical target in pain research, underscored by human genetic studies linking gain-of-function mutations to inherited pain disorders and loss-of-function mutations to a congenital inability to perceive pain. The development of selective inhibitors for Nav1.7 is therefore a promising avenue for novel analgesics. GX-674, an aryl sulfonamide-based antagonist, has been identified as a highly potent and selective chemical probe for investigating the physiological and pathological roles of Nav1.7. This guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and detailed experimental protocols for its use in exploring Nav1.7 function.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound and Related Compounds against Human Nav Channels
| Compound | Nav1.7 IC₅₀ (nM) | Selectivity vs. Nav1.1 (fold) | Selectivity vs. Nav1.2 (fold) | Selectivity vs. Nav1.4 (fold) | Selectivity vs. Nav1.5 (fold) | Selectivity vs. Nav1.6 (fold) | Reference |
| This compound | 0.1 | >1000 | >1000 | >1000 | ~100,000 | >1000 | [1][2] |
| GDC-0276 | 0.4 | >21 | >21 | ~21 | >21 | ~1200 | [3][4] |
| GDC-0310 | 0.6 | >63 | >63 | ~6 | >63 | ~330 | [3] |
IC₅₀ values were determined using whole-cell patch-clamp electrophysiology.
Mechanism of Action
This compound exerts its inhibitory effect through a state-dependent interaction with the Nav1.7 channel. It preferentially binds to the activated state of the voltage-sensor domain of domain IV (VSD4). The anionic aryl sulfonamide "warhead" of this compound engages with the fourth arginine gating charge (R4) on the S4 helix of VSD4. This interaction traps the VSD4 in its activated conformation, which in turn stabilizes the inactivated state of the channel, thereby preventing ion conduction. This voltage-sensor trapping mechanism is key to its potent and state-dependent inhibition. The high selectivity of this compound for Nav1.7 is attributed to specific amino acid residues within the S2 and S3 helices of VSD4 that form a unique binding pocket.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
This protocol is designed to assess the inhibitory activity of this compound on human Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing human Nav1.7
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES (pH 7.3 with CsOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig with amplifier and data acquisition system
Methodology:
-
Culture HEK293-hNav1.7 cells to 50-80% confluency.
-
Prepare a dilution series of this compound in the external solution to achieve the desired final concentrations.
-
Establish a whole-cell patch-clamp configuration on an isolated cell.
-
Apply a standard voltage protocol to elicit Nav1.7 currents. A typical protocol to assess state-dependent block is as follows: from a holding potential of -120 mV, apply a short (20 ms) pulse to -150 mV to ensure all channels are in the resting state, followed by a depolarizing step to 0 mV for 10 ms to open the channels. This is repeated at a frequency of 1 Hz.
-
To assess inhibition at a more depolarized, physiologically relevant potential where a significant fraction of channels are inactivated, change the holding potential to -40 mV.
-
Perfuse the cell with the external solution containing a known concentration of this compound and record the current response to the voltage protocol until a steady-state block is achieved.
-
Wash out the compound with the external solution to assess the reversibility of the block.
-
Repeat for a range of this compound concentrations to generate a dose-response curve and calculate the IC₅₀ value.
In Vivo Pain Model: Formalin-Induced Pain Behavior
This protocol describes a common inflammatory pain model to evaluate the analgesic efficacy of this compound in rodents.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
5% formalin solution
-
This compound formulation for systemic administration (e.g., dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline)
-
Observation chambers with a mirrored floor
Methodology:
-
Acclimatize rats to the observation chambers for at least 30 minutes before the experiment.
-
Administer this compound or vehicle to the rats via the desired route (e.g., intraperitoneal, oral) at a predetermined time before formalin injection.
-
Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the rat back into the observation chamber and record the total time spent licking or biting the injected paw for a period of 60 minutes.
-
The pain response is typically biphasic: the early phase (0-5 minutes) represents acute nociception, and the late phase (15-60 minutes) reflects inflammatory pain.
-
Compare the paw licking/biting time between the this compound-treated and vehicle-treated groups to determine the analgesic effect.
Mandatory Visualizations
Caption: Role of Nav1.7 in the pain signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro characterization of this compound using patch-clamp electrophysiology.
Caption: Logical relationship of this compound's properties to its utility as a chemical probe.
Conclusion
This compound stands out as a powerful tool for the neuroscience and pharmacology communities. Its exceptional potency and selectivity for Nav1.7 make it an invaluable probe for dissecting the intricate roles of this channel in nociception and other physiological processes. The detailed protocols provided herein offer a starting point for researchers to utilize this compound in their own investigations, paving the way for a deeper understanding of Nav1.7 function and the development of next-generation analgesics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 4. Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310 - PubMed [pubmed.ncbi.nlm.nih.gov]
Biophysical Properties and Target Engagement of GX-674: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biophysical properties of GX-674, a potent and selective state-dependent antagonist of the voltage-gated sodium channel NaV1.7. We delve into the quantitative aspects of its interaction with NaV1.7, detail the experimental methodologies for its characterization, and explore the downstream signaling pathways affected by its target engagement. This document is intended to serve as a valuable resource for researchers in the fields of pain therapeutics, ion channel pharmacology, and drug discovery.
Introduction
Voltage-gated sodium channels (NaV) are essential for the initiation and propagation of action potentials in excitable cells.[1] The NaV1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and has been genetically and functionally validated as a critical mediator of pain perception.[1][2][3] Loss-of-function mutations in SCN9A lead to a congenital insensitivity to pain, whereas gain-of-function mutations are associated with debilitating inherited pain syndromes.[3] This makes NaV1.7 a highly attractive target for the development of novel analgesics.
This compound is an aryl sulfonamide compound that has emerged as a potent and highly selective inhibitor of NaV1.7. It exhibits a state-dependent mechanism of action, preferentially binding to the inactivated state of the channel. This guide summarizes the key biophysical data for this compound, provides detailed experimental protocols for its characterization, and presents a model for its target engagement and downstream effects.
Biophysical Properties of this compound
The interaction of this compound with NaV1.7 has been primarily characterized using electrophysiological techniques. The data highlight its high potency and selectivity.
Potency and State-Dependence
This compound is a potent inhibitor of human NaV1.7, with its inhibitory activity being highly dependent on the conformational state of the channel. It demonstrates significantly higher affinity for the inactivated state compared to the resting state.
| Parameter | Value | Holding Potential | Cell Line | Reference |
| IC50 | 0.1 nM | -40 mV | HEK293 |
Table 1: Potency of this compound on human NaV1.7.
Isoform Selectivity
A critical attribute of a therapeutic NaV1.7 inhibitor is high selectivity over other NaV channel isoforms to minimize off-target effects, particularly cardiac liability associated with NaV1.5 inhibition. This compound demonstrates remarkable selectivity for NaV1.7.
| NaV Isoform | Selectivity vs. NaV1.7 | Reference |
| NaV1.5 | ~100,000-fold |
Table 2: Selectivity of this compound for NaV1.7 over NaV1.5.
Note: Comprehensive quantitative data from binding assays such as Surface Plasmon Resonance (SPR) or thermodynamic analyses like Isothermal Titration Calorimetry (ITC) for this compound are not publicly available at this time.
Experimental Protocols
The characterization of this compound and other state-dependent NaV1.7 inhibitors relies on precise experimental methodologies.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for characterizing the potency and mechanism of action of ion channel modulators.
Objective: To determine the IC50 of this compound on NaV1.7 and to characterize its state-dependent inhibition.
Materials:
-
HEK293 or CHO cells stably expressing human NaV1.7.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
-
Patch-clamp amplifier and data acquisition system.
-
This compound stock solution in DMSO.
Procedure:
-
Cell Culture: Culture HEK293 or CHO cells stably expressing hNaV1.7 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Preparation: Plate cells on poly-D-lysine coated coverslips for recording.
-
Recording Setup: Perform whole-cell patch-clamp recordings at room temperature.
-
Voltage Protocols:
-
For State-Dependent Inhibition (Inactivated State): To assess inhibition of the inactivated state, use a holding potential that promotes inactivation, such as -40 mV. Elicit currents with a brief test pulse to a depolarized potential (e.g., 0 mV).
-
Protocol Example: From a holding potential of -40 mV, apply a 20 ms test pulse to 0 mV.
-
-
Compound Application: Prepare serial dilutions of this compound in the external solution. Apply different concentrations of this compound to the cells via a perfusion system.
-
Data Analysis:
-
Measure the peak inward sodium current in the absence and presence of different concentrations of this compound.
-
Construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the this compound concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
-
Target Engagement and Signaling Pathways
This compound engages with the voltage-sensing domain IV (VSD4) of NaV1.7, trapping it in an activated conformation, which in turn stabilizes an inactivated state of the channel. The interaction involves key residues, with the R1608 residue being critical for high-affinity binding. The inhibition of NaV1.7 by this compound has downstream consequences on neuronal signaling pathways implicated in pain.
Experimental Workflow for Characterization
The comprehensive characterization of a NaV1.7 inhibitor like this compound follows a logical workflow from initial screening to in-depth mechanistic studies.
Caption: Experimental Workflow for this compound Characterization.
Downstream Signaling Pathways
The engagement of NaV1.7 by this compound is poised to modulate downstream signaling cascades that are critical in pain pathways. NaV1.7 does not act in isolation but is part of a larger protein interaction network. Key interacting partners include Collapsin Response Mediator Protein 2 (CRMP2) and proteins involved in the opioid signaling pathway.
CRMP2-Mediated Signaling: CRMP2 is a protein involved in neuronal development and signaling that has been shown to interact with NaV1.7. This interaction can regulate the trafficking and function of NaV1.7. Post-translational modifications of CRMP2, such as SUMOylation, can influence NaV1.7 activity and contribute to neuropathic pain states. By inhibiting NaV1.7, this compound may indirectly modulate CRMP2-dependent signaling pathways that contribute to neuronal hyperexcitability.
Modulation of Opioid Signaling: There is a functional link between NaV1.7 and the endogenous opioid system. Loss of NaV1.7 function has been shown to upregulate the expression of endogenous opioids, such as enkephalins, and potentiate opioid receptor signaling. This suggests that the analgesic effect of NaV1.7 inhibition may be, in part, mediated by an enhancement of the endogenous opioid system. This compound, by blocking NaV1.7, could therefore lead to a similar potentiation of opioid signaling, contributing to its analgesic effect.
Caption: Proposed Signaling Pathway of this compound Action.
Conclusion
This compound is a highly potent and selective, state-dependent inhibitor of NaV1.7. Its biophysical profile makes it a valuable tool for studying the role of NaV1.7 in pain and a promising candidate for the development of novel analgesics. The detailed experimental protocols provided in this guide offer a framework for the characterization of this compound and similar compounds. Further investigation into its interaction with the NaV1.7 protein complex and the downstream signaling consequences will continue to illuminate the intricate role of this ion channel in neuronal excitability and pain.
References
Methodological & Application
Application Notes and Protocols for Whole-Cell Patch-Clamp Electrophysiology using GX-674
For Researchers, Scientists, and Drug Development Professionals
Introduction
GX-674 is a potent and highly selective small-molecule antagonist of the voltage-gated sodium channel NaV1.7.[1][2] NaV1.7 is a genetically validated target for pain therapeutics, as gain-of-function mutations in the SCN9A gene (which encodes NaV1.7) are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[3] this compound, an aryl sulfonamide compound, exhibits state-dependent binding to the fourth voltage-sensing domain (VSD4) of the NaV1.7 channel.[2] Its high selectivity and potency make it a valuable tool for studying the physiological roles of NaV1.7 and for the development of novel analgesics.
These application notes provide a detailed protocol for the characterization of this compound's inhibitory effects on human NaV1.7 channels expressed in a heterologous system using the whole-cell patch-clamp electrophysiology technique.
Data Presentation
Inhibitory Activity of this compound on NaV1.7
| Parameter | Value | Cell Line | Reference |
| IC50 | 0.1 nM | HEK293 | [1] |
Selectivity of this compound
| Channel | Selectivity vs. NaV1.7 | Reference |
| NaV1.5 | ~100,000-fold |
Typical Electrophysiological Parameters for NaV1.7 in HEK293/CHO Cells
| Parameter | Typical Value Range |
| Resting Membrane Potential | -40 mV to -70 mV |
| Peak Current Amplitude | 100 pA to >800 pA |
| Vhalf of Activation | ~ -11 mV |
| Vhalf of Inactivation | ~ -73 mV |
Signaling Pathway
The NaV1.7 channel, by controlling sodium influx, plays a critical role in the generation and propagation of action potentials in nociceptive neurons. Its activity can influence downstream signaling cascades involved in pain perception and other cellular processes. This compound, by blocking NaV1.7, can modulate these pathways.
Experimental Protocols
Cell Culture and Preparation
-
Cell Lines: HEK293 or CHO cells stably expressing human NaV1.7 (hNaV1.7) are recommended.
-
Culture Medium: Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate selection antibiotic (e.g., 500 µg/mL G418).
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Subculture the cells every 2-3 days to maintain optimal health and density.
-
Preparation for Electrophysiology: Plate the cells onto glass coverslips coated with an adhesion factor (e.g., Poly-D-Lysine) 24-48 hours before the experiment to achieve a confluence of 50-70%.
Solutions and Reagents
| Solution | Component | Concentration (mM) |
| External (Extracellular) Solution | NaCl | 140 |
| KCl | 5 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| Adjust pH to 7.4 with NaOH | ||
| Internal (Pipette) Solution | CsF | 140 |
| NaCl | 10 | |
| EGTA | 1 | |
| HEPES | 10 | |
| Adjust pH to 7.3 with CsOH | ||
| This compound Stock Solution | This compound | 10 mM in DMSO |
Whole-Cell Patch-Clamp Electrophysiology Workflow
Detailed Protocol
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution. Fire-polish the pipette tips to ensure a smooth surface for sealing.
-
Recording Setup: Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution.
-
Pipette Filling and Positioning: Fill a prepared micropipette with the internal solution, ensuring no air bubbles are trapped at the tip. Mount the pipette on the micromanipulator and apply positive pressure. Lower the pipette into the bath and position it near a healthy-looking cell.
-
Seal Formation: Under visual guidance, gently press the pipette tip against the cell membrane. Release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal (a "giga-seal") between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: After establishing a stable giga-seal, apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip. This establishes the whole-cell configuration, allowing electrical access to the entire cell.
-
Baseline Recording:
-
Holding Potential: Clamp the cell at a holding potential of -120 mV to ensure the majority of NaV1.7 channels are in the resting state.
-
Activation Protocol: To elicit NaV1.7 currents, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 or 10 mV increments for 20-50 ms).
-
Inactivation Protocol: To assess steady-state inactivation, apply a series of 500 ms to 5 s pre-pulses to various potentials (e.g., -140 mV to 0 mV) followed by a test pulse to a potential that elicits a maximal current (e.g., 0 mV).
-
-
Application of this compound:
-
Prepare a series of dilutions of this compound in the external solution from the stock solution.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound. Allow sufficient time for the compound to equilibrate.
-
-
Recording in the Presence of this compound: Repeat the voltage protocols described in step 6 to measure the effect of this compound on NaV1.7 currents.
-
Data Analysis:
-
Measure the peak inward current at each voltage step.
-
Construct current-voltage (I-V) relationship plots.
-
To determine the IC50, plot the percentage of current inhibition as a function of the this compound concentration and fit the data with a Hill equation.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Difficulty forming a giga-seal | Unhealthy cells, dirty pipette tip, or incorrect pressure. | Use healthy, sub-confluent cells. Ensure pipette tip is clean. Apply gentle and steady suction. |
| Low current amplitude | Low channel expression, poor whole-cell access. | Use a cell line with robust NaV1.7 expression. Ensure complete membrane rupture for whole-cell access. |
| Unstable recording | Leaky seal, cell death. | Monitor seal resistance throughout the experiment. If the seal deteriorates, discard the recording. |
Conclusion
This document provides a comprehensive guide for utilizing this compound in whole-cell patch-clamp electrophysiology experiments to study the function of the NaV1.7 channel. The high potency and selectivity of this compound make it an invaluable pharmacological tool for investigating the role of NaV1.7 in cellular excitability and for the screening and development of novel analgesic compounds. Adherence to the detailed protocols and troubleshooting guidelines will facilitate the acquisition of high-quality, reproducible data.
References
Application Notes and Protocols for GX-674: A Potent and Selective Nav1.7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of GX-674, a potent and state-dependent antagonist of the voltage-gated sodium channel Nav1.7. The methodologies described herein are essential for researchers investigating novel analgesics and studying the pharmacology of ion channels.
Introduction
This compound is an aryl sulfonamide that selectively inhibits the Nav1.7 sodium channel, a genetically validated target for pain.[1] Unlike traditional sodium channel blockers that target the pore, this compound exhibits a unique mechanism of action by binding to the voltage-sensing domain 4 (VSD4). This interaction stabilizes the inactivated state of the channel, leading to potent and state-dependent inhibition.[1] this compound demonstrates remarkable selectivity for Nav1.7 over other Nav channel isoforms, including the cardiac channel Nav1.5, making it a valuable tool for pain research.[1][2]
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been determined using electrophysiological assays. The following table summarizes the key quantitative data for this compound and provides a comparison with other known Nav1.7 inhibitors.
| Compound | Target | Assay Type | IC50 | Selectivity | Reference |
| This compound | Human Nav1.7 | Patch Clamp | 0.1 nM (at -40 mV) | ~100,000-fold vs. Nav1.5 | [3] |
| GDC-0276 | Human Nav1.7 | Patch Clamp | 0.4 nM | >21-fold vs. Nav1.1, 1.2, 1.4, 1.5, 1.6 | |
| GDC-0310 | Human Nav1.7 | Patch Clamp | 0.6 nM | >63-fold vs. Nav1.1, 1.2, 1.5; ~6-fold vs. Nav1.4 |
Mechanism of Action: State-Dependent Inhibition of Nav1.7
This compound binds to the VSD4 of the Nav1.7 channel, a region involved in sensing changes in membrane potential. This binding is state-dependent, meaning this compound has a higher affinity for the channel when it is in the depolarized (activated or inactivated) state. By binding to VSD4, this compound traps the channel in a non-conducting, inactivated state, thereby preventing the propagation of action potentials.
Mechanism of this compound action on the Nav1.7 channel.
Experimental Protocols
Automated Patch-Clamp Electrophysiology for IC50 Determination
Automated patch-clamp systems are recommended for medium- to high-throughput screening of Nav1.7 inhibitors like this compound.
Objective: To determine the concentration-response curve and IC50 value of this compound on human Nav1.7 channels.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing human Nav1.7.
-
Instruments: Automated patch-clamp system (e.g., QPatch, SyncroPatch, or IonWorks).
-
Reagents:
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, Penicillin/Streptomycin, and selection antibiotic).
-
External (extracellular) solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose; pH 7.4 adjusted with NaOH.
-
Internal (intracellular) solution: 50 mM CsCl, 10 mM NaCl, 60 mM CsF, 20 mM EGTA, 10 mM HEPES; pH 7.2 adjusted with CsOH.
-
This compound stock solution (in DMSO).
-
Protocol Workflow:
Automated patch-clamp workflow for IC50 determination.
Detailed Steps:
-
Cell Culture: Culture CHO or HEK293 cells expressing Nav1.7 according to standard protocols. Harvest cells at 70-90% confluency.
-
Cell Preparation: Prepare a single-cell suspension in the external solution at a concentration optimized for the specific automated patch-clamp platform.
-
Assay Setup: Prime the automated patch-clamp system with internal and external solutions. Load the cell suspension and compound plate containing serial dilutions of this compound.
-
Electrophysiological Recording:
-
Establish a whole-cell configuration.
-
To assess the state-dependent inhibition of this compound, use a voltage protocol that holds the cells at a depolarized potential (e.g., -40 mV) to favor the inactivated state of the Nav1.7 channels.
-
Apply a test pulse (e.g., to 0 mV) to elicit a sodium current.
-
Record baseline currents before compound addition.
-
Apply increasing concentrations of this compound and record the resulting inhibition of the sodium current.
-
-
Data Analysis:
-
Measure the peak inward current at each concentration of this compound.
-
Normalize the current inhibition to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Modified Fluorescence-Based Membrane Potential Assay
Standard fluorescence-based assays using pore activators like veratridine are not suitable for identifying VSD4-binding inhibitors. A modified assay is necessary for high-throughput screening of compounds with a mechanism of action similar to this compound.
Objective: To perform a high-throughput screen for Nav1.7 inhibitors that target the VSD4.
Materials:
-
Cell Line: HEK293 cells engineered for inducible expression of a mutant Nav1.7 channel (e.g., N1742K) that is less sensitive to pore blockers.
-
Reagents:
-
Fluorescent membrane potential-sensitive dye (e.g., from a commercially available kit).
-
A VSD4-targeting activator (e.g., 1KαPMTX).
-
Assay buffer (e.g., HBSS).
-
This compound as a positive control.
-
Protocol Workflow:
Modified fluorescence assay workflow.
Detailed Steps:
-
Cell Plating: Seed the mutant Nav1.7-expressing HEK293 cells into 96- or 384-well microplates.
-
Induction (if applicable): If using an inducible expression system, add the inducing agent (e.g., doxycycline) to the cell culture medium and incubate for the recommended time.
-
Dye Loading: Remove the culture medium and add the membrane potential-sensitive dye diluted in assay buffer. Incubate as per the manufacturer's instructions.
-
Compound Addition: Add test compounds and controls (including a known concentration of this compound) to the wells.
-
Activation and Measurement: Place the microplate in a fluorescence plate reader. Add the VSD4 activator to all wells and immediately begin measuring the fluorescence signal over time.
-
Data Analysis: The inhibition of the fluorescence signal in the presence of a test compound, relative to the control wells, indicates potential Nav1.7 inhibitory activity.
References
Application Notes and Protocols: GX-674 in Dorsal Root Ganglion (DRG) Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GX-674 is a potent and highly selective antagonist of the voltage-gated sodium channel NaV1.7. This ion channel is predominantly expressed in peripheral sensory neurons, including the dorsal root ganglion (DRG) neurons, and plays a critical role in pain signaling.[1][2][3] Loss-of-function mutations in the gene encoding NaV1.7 (SCN9A) lead to a congenital inability to experience pain, highlighting its significance as a therapeutic target for analgesic drug development. Conversely, gain-of-function mutations are associated with severe pain disorders.[1][3]
These application notes provide a comprehensive guide for the use of this compound in primary DRG neuron cultures. The protocols outlined below detail the isolation and culture of DRG neurons and subsequent experimental assays to evaluate the effects of this compound on neuronal excitability and function. While direct experimental data for this compound in DRG neuron cultures is not yet widely published, the provided data from other selective NaV1.7 inhibitors, such as ProTx-II and PF-05089771, serve as a valuable reference for expected outcomes.
Data Presentation: Efficacy of Selective NaV1.7 Inhibitors in DRG Neurons
The following tables summarize the quantitative data on the inhibitory effects of selective NaV1.7 antagonists on DRG neuron function. These values can be used as a benchmark for designing experiments with this compound.
Table 1: Inhibition of Sodium Currents in DRG Neurons
| Compound | Neuron Type | Assay | Parameter | Value | Reference |
| ProTx-II | Rat DRG | Patch Clamp | IC50 for NaV1.7 inhibition | 0.3 nM | |
| ProTx-II | Rat DRG | Patch Clamp | % Inhibition of Sodium Current (300 nM) | ~88% | |
| PF-05089771 | Human DRG | Patch Clamp | Inhibition of TTX-S currents (30 nM) | Complete | |
| Tetrodotoxin (TTX) | Rat DRG | Calcium Imaging (EFS-evoked) | IC50 | 11.0 nM |
Table 2: Effects on DRG Neuron Excitability
| Compound | Neuron Type | Assay | Effect | Observation | Reference |
| ProTx-II | Rat DRG | Current Clamp | Suppression of spontaneous action potentials | Bath application suppressed firing in neuropathic models | |
| ProTx-II | Rat Cutaneous Nerve | Compound Action Potential Recording | Blockade of C-fiber conduction | Complete blockade at concentrations with minimal effect on Aβ-fibers | |
| PF-05089771 | Human DRG | Electrophysiology | Inhibition of neuronal firing | Decreased firing frequency in neurons with spontaneous activity |
Experimental Protocols
Protocol 1: Isolation and Culture of Rodent Dorsal Root Ganglion (DRG) Neurons
This protocol describes the dissocialtion and culturing of DRG neurons from rodents.
Materials:
-
Complete DMEM/F12 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Collagenase Type IA
-
Trypsin-EDTA (0.25%)
-
Poly-D-lysine
-
Laminin
-
Hanks' Balanced Salt Solution (HBSS)
-
Nerve Growth Factor (NGF)
-
Antimitotic agents (e.g., 5-Fluoro-2'-deoxyuridine and Uridine)
Procedure:
-
Preparation of Culture Plates:
-
Coat culture plates with 100 µg/mL poly-D-lysine overnight at 37°C.
-
Wash plates three times with sterile water.
-
Coat with 5 µg/mL laminin for at least 2 hours at 37°C before use.
-
-
Dissection:
-
Euthanize the animal according to approved protocols.
-
Dissect the spinal column and isolate the dorsal root ganglia.
-
-
Digestion:
-
Transfer DRGs to a tube containing 1 mg/mL Collagenase Type IA in HBSS.
-
Incubate for 60-90 minutes at 37°C with gentle agitation.
-
Centrifuge, remove collagenase, and add 0.25% Trypsin-EDTA.
-
Incubate for 5 minutes at 37°C.
-
-
Dissociation and Plating:
-
Stop trypsinization by adding complete medium.
-
Gently triturate the ganglia with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium containing NGF (50 ng/mL).
-
Plate the cells onto the prepared culture dishes.
-
After 24 hours, add antimitotic agents to the culture medium to inhibit the proliferation of non-neuronal cells.
-
Protocol 2: Electrophysiological Recording (Whole-Cell Patch-Clamp)
This protocol is for assessing the effect of this compound on sodium currents and action potential firing in cultured DRG neurons.
Materials:
-
Cultured DRG neurons (3-7 days in vitro)
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na (pH 7.3 with KOH).
-
This compound stock solution (in DMSO).
Procedure:
-
Preparation:
-
Place a coverslip with cultured DRG neurons in the recording chamber on an inverted microscope.
-
Perfuse with external solution.
-
Prepare patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
-
Recording Sodium Currents:
-
Establish a whole-cell patch-clamp configuration on a DRG neuron.
-
Hold the neuron at -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -70 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
Record baseline currents.
-
Perfuse the chamber with external solution containing the desired concentration of this compound.
-
Repeat the voltage-step protocol to record sodium currents in the presence of the compound.
-
-
Recording Action Potentials:
-
Switch to current-clamp mode.
-
Inject a series of depolarizing current steps to elicit action potentials.
-
Record baseline firing frequency and other action potential parameters.
-
Perfuse with this compound and repeat the current injection protocol.
-
Protocol 3: Calcium Imaging
This protocol is to evaluate the effect of this compound on neuronal activity by measuring intracellular calcium changes.
Materials:
-
Cultured DRG neurons
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
HBSS
-
High potassium solution (e.g., 50 mM KCl in HBSS)
-
This compound stock solution
Procedure:
-
Dye Loading:
-
Incubate cultured DRG neurons with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS for 30 minutes at 37°C.
-
Wash the cells three times with HBSS to remove excess dye.
-
-
Imaging:
-
Place the culture dish on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Acquire baseline fluorescence images.
-
Stimulate the neurons with a high potassium solution to induce depolarization and calcium influx.
-
Record the change in fluorescence intensity.
-
-
Compound Application:
-
Pre-incubate the cells with the desired concentration of this compound for a specified period.
-
Repeat the stimulation with high potassium solution and record the fluorescence response.
-
Analyze the data by measuring the peak fluorescence change (ΔF/F0).
-
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway involving NaV1.7 and the experimental workflows.
Caption: Signaling pathway of NaV1.7 in pain transmission and its inhibition by this compound.
Caption: Workflow for the isolation and culture of DRG neurons.
Caption: Experimental workflow for electrophysiological recording.
References
- 1. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of Nav1.7 in DRG neurons extends from peripheral terminals in the skin to central preterminal branches and terminals in the dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of Nav1.7 in DRG neurons extends from peripheral terminals in the skin to central preterminal branches and terminals in the dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical mediator of pain signaling. Its preferential expression in peripheral sensory and sympathetic neurons positions it as a key regulator of nociceptor excitability.[1] Human genetic studies have solidified Nav1.7 as a high-value therapeutic target; gain-of-function mutations are linked to debilitating pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital insensitivity to pain.[2][3] These findings have spurred the development of selective Nav1.7 inhibitors as a promising new class of non-opioid analgesics.
GX-674 is a potent and highly selective, state-dependent antagonist of the Nav1.7 channel.[4][5] It exhibits an IC50 of 0.1 nM for Nav1.7 in its inactivated state, demonstrating significant selectivity over other sodium channel isoforms. This compound interacts with the voltage-sensor domain IV (VSD4) of the Nav1.7 channel, a distinct binding site from the pore region targeted by local anesthetics, which contributes to its isoform selectivity. This document provides detailed experimental protocols for the in vitro and in vivo characterization of this compound and other Nav1.7 modulators in the context of Nav1.7 channelopathies.
Quantitative Data: this compound Profile
The following tables summarize the inhibitory potency and selectivity of this compound against various human voltage-gated sodium channel isoforms.
Table 1: State-Dependent Inhibition of hNav1.7 by this compound
| Parameter | Holding Potential | IC50 (nM) |
| Inactivated State | -40 mV | 0.1 |
| Resting State | -120 mV | 240 |
Table 2: Isoform Selectivity Profile of this compound
| Nav Channel Isoform | IC50 (nM) | Selectivity vs. hNav1.7 (inactivated state) |
| hNav1.1 | >10,000 | >100,000-fold |
| hNav1.2 | Inhibits | Lower Selectivity |
| hNav1.3 | >10,000 | >100,000-fold |
| hNav1.4 | >10,000 | >100,000-fold |
| hNav1.5 | >10,000 | >100,000-fold |
| hNav1.6 | Inhibits (to a lesser extent) | Moderate Selectivity |
| hNav1.7 | 0.1 | - |
| hNav1.8 | >10,000 | >100,000-fold |
Data compiled from available in vitro electrophysiology assays.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the role of Nav1.7 in pain signaling and the experimental workflows for assessing this compound's activity.
References
Application Notes and Protocols: In Vivo Administration of GX-674 for Rodent Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GX-674 is a potent and highly selective antagonist of the voltage-gated sodium channel Nav1.7.[1] The Nav1.7 channel is a critical component in the transmission of pain signals, and its genetic disruption in humans leads to a congenital inability to perceive pain.[2][3] This makes Nav1.7 a compelling target for the development of novel analgesics. These application notes provide detailed protocols for the in vivo administration of this compound in three standard rodent models of pain: the formalin test for nociceptive and inflammatory pain, carrageenan-induced thermal hyperalgesia for inflammatory pain, and the chronic constriction injury (CCI) model for neuropathic pain.
While specific in vivo efficacy data for this compound is not publicly available, this document presents representative data expected for a selective Nav1.7 antagonist in these models to guide researchers in their experimental design and data interpretation.
Mechanism of Action: Nav1.7 in Pain Signaling
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including nociceptive neurons.[4] The Nav1.7, Nav1.8, and Nav1.9 subtypes are predominantly expressed in the peripheral nervous system and are crucial for pain sensation.[4] Nav1.7 plays a key role in setting the threshold for firing in nociceptive neurons and amplifying sub-threshold stimuli. Its inhibition by antagonists like this compound is expected to reduce the excitability of these neurons, thereby decreasing the sensation of pain.
Quantitative Data Summary
The following tables present hypothetical, yet representative, data for the efficacy of a selective Nav1.7 antagonist, exemplified by this compound, in rodent pain models.
Table 1: Effect of this compound in the Mouse Formalin Test
| Treatment Group | Dose (mg/kg, i.p.) | Phase I Licking Time (s) | Phase II Licking Time (s) |
| Vehicle | - | 105 ± 8 | 180 ± 12 |
| This compound | 10 | 98 ± 7 | 95 ± 9 |
| This compound | 30 | 92 ± 6 | 50 ± 6 |
| Morphine (positive control) | 10 | 45 ± 5 | 35 ± 4** |
| p<0.05, **p<0.01 compared to vehicle. Data are mean ± SEM. |
Table 2: Effect of this compound on Carrageenan-Induced Thermal Hyperalgesia in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Latency (s) at 3h post-carrageenan |
| Vehicle | - | 4.2 ± 0.5 |
| This compound | 10 | 7.8 ± 0.7 |
| This compound | 30 | 11.5 ± 0.9 |
| Indomethacin (positive control) | 10 | 10.8 ± 0.8 |
| p<0.05, **p<0.01 compared to vehicle. Data are mean ± SEM. |
Table 3: Effect of this compound on Mechanical Allodynia in the Rat Chronic Constriction Injury (CCI) Model
| Treatment Group | Dose (mg/kg, i.p., daily) | Paw Withdrawal Threshold (g) at Day 14 post-CCI |
| Sham | - | 14.5 ± 1.2 |
| CCI + Vehicle | - | 3.8 ± 0.6 |
| CCI + this compound | 10 | 8.2 ± 0.9 |
| CCI + this compound | 30 | 12.1 ± 1.1 |
| CCI + Gabapentin (positive control) | 100 | 10.5 ± 1.0 |
| p<0.05, **p<0.01 compared to CCI + Vehicle. Data are mean ± SEM. |
Experimental Protocols
Formalin Test in Mice
This model assesses nociceptive and inflammatory pain responses. The test has two distinct phases: Phase I (acute nociceptive pain) results from direct activation of nociceptors, while Phase II (inflammatory pain) involves central sensitization and peripheral inflammation.
Experimental Workflow:
Materials:
-
Male C57BL/6 mice (20-25 g)
-
This compound
-
Vehicle (e.g., 5% DMSO, 5% Tween 80 in saline)
-
Formalin solution (2.5% in saline)
-
Observation chambers with mirrors
-
Video recording equipment (optional, but recommended for unbiased scoring)
-
Microsyringes
Procedure:
-
Acclimatize mice to the observation chambers for at least 30 minutes before testing.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.) at a predetermined time before formalin injection (e.g., 30 minutes).
-
Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the mouse back into the observation chamber.
-
Record the cumulative time (in seconds) the animal spends licking the injected paw.
-
Phase I: 0-5 minutes post-formalin injection.
-
Phase II: 20-40 minutes post-formalin injection.
-
-
Data are expressed as the mean licking time ± SEM for each group.
Carrageenan-Induced Thermal Hyperalgesia in Rats
This model is used to evaluate inflammatory pain, where an injection of carrageenan induces inflammation and a heightened sensitivity to thermal stimuli.
Experimental Workflow:
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle
-
Lambda-carrageenan (2% w/v in sterile saline)
-
Plantar test apparatus (Hargreaves apparatus)
-
Microsyringes
Procedure:
-
Measure baseline thermal sensitivity by determining the paw withdrawal latency (PWL) to a radiant heat source using the Hargreaves apparatus. A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.
-
Administer this compound or vehicle via the desired route (e.g., oral gavage, p.o.) at a predetermined time before carrageenan injection.
-
Inject 100 µL of 2% carrageenan solution subcutaneously into the plantar surface of the right hind paw to induce localized inflammation.
-
At various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours), measure the PWL of the inflamed paw. Maximum hyperalgesia typically occurs around 3-5 hours post-injection.
-
Data are expressed as the mean PWL ± SEM. An increase in PWL in the drug-treated group compared to the vehicle group indicates an analgesic effect.
Chronic Constriction Injury (CCI) Model in Rats
The CCI model is a widely used model of neuropathic pain that mimics chronic nerve compression in humans.
Experimental Workflow:
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Chromic gut sutures (e.g., 4-0)
-
Von Frey filaments for assessing mechanical allodynia
-
Testing chambers with a mesh floor
Procedure:
-
Surgery (Day 0):
-
Anesthetize the rat.
-
Make an incision on the lateral side of the mid-thigh.
-
Expose the common sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Proximal to the sciatic trifurcation, place four loose ligatures of chromic gut suture around the nerve with about 1 mm spacing. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
A sham surgery group should be included where the nerve is exposed but not ligated.
-
-
Post-operative Care and Dosing:
-
Allow the animals to recover. Neuropathic pain behaviors typically develop within 7-14 days.
-
Begin daily administration of this compound or vehicle starting on a predetermined post-operative day (e.g., day 7).
-
-
Behavioral Testing:
-
Measure the paw withdrawal threshold (PWT) to mechanical stimuli using von Frey filaments.
-
Place the rat in a testing chamber with a mesh floor and allow it to acclimate.
-
Apply filaments of increasing force to the plantar surface of the hind paw and record the force at which the paw is withdrawn.
-
Testing should be performed before the daily drug administration and at peak effect times.
-
-
Data Analysis:
-
Data are expressed as the mean PWT (in grams) ± SEM. An increase in the PWT in the drug-treated group compared to the vehicle-treated CCI group indicates an anti-allodynic effect.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. physoc.org [physoc.org]
- 3. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GX-674, a Potent and Selective Nav1.7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GX-674 is a potent and state-dependent inhibitor of the voltage-gated sodium channel Nav1.7, a key target in pain signaling pathways.[1][2][3] Its high selectivity makes it a valuable tool for investigating the role of Nav1.7 in nociception and for the development of novel analgesics. These application notes provide detailed protocols for the preparation, handling, and experimental use of this compound, along with stability data and a summary of its mechanism of action.
Chemical Properties and Stability
| Property | Value | Reference |
| CAS Number | 1432913-36-4 | [1][4] |
| Molecular Formula | C₂₁H₁₃ClF₂N₆O₃S₂ | |
| Molecular Weight | 534.9 g/mol | |
| Appearance | Solid powder | |
| Purity | ≥95% | |
| Storage (Solid) | -20°C for up to 3 years | |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | |
| Shipping | Ambient temperature |
Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ≥ 20 mg/mL | |
| DMF | ≥ 20 mg/mL | |
| Ethanol | ~ 1 mg/mL | |
| PBS (pH 7.2) | Slightly soluble |
Mechanism of Action: Selective Inhibition of Nav1.7
This compound is an aryl sulfonamide compound that acts as a state-dependent antagonist of the Nav1.7 channel. Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells like neurons. The Nav1.7 isoform is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain perception. This compound exhibits high selectivity for Nav1.7 over other Nav channel isoforms, such as Nav1.5, making it a precision tool for studying pain pathways with minimal off-target effects. The compound binds to the voltage-sensing domain (VSD4) of the channel in its activated state, thereby stabilizing an inactivated state and preventing channel opening.
References
- 1. apexbt.com [apexbt.com]
- 2. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for the treatment of pain.[1] Expressed predominantly in peripheral sensory neurons, Nav1.7 plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[2][3] Individuals with loss-of-function mutations in SCN9A exhibit a congenital insensitivity to pain, highlighting the therapeutic potential of Nav1.7 inhibitors for analgesia.[4] GX-674 is a potent and highly selective, state-dependent antagonist of Nav1.7 with a reported IC50 of 0.1 nM at a holding potential of -40 mV.[5] Its high affinity and selectivity make it an ideal tool compound for the development and validation of high-throughput screening (HTS) assays aimed at identifying novel Nav1.7 modulators. This document provides detailed protocols for the application of this compound as a reference compound in two common HTS platforms: automated electrophysiology and fluorescence-based membrane potential assays.
Data Presentation
Table 1: Electrophysiological Properties of this compound
| Parameter | Value | Cell Line | Platform | Holding Potential | Reference |
| IC50 | 0.1 nM | HEK293 | Patch Clamp | -40 mV | |
| Selectivity vs. Nav1.5 | ~100,000-fold | HEK293 | Patch Clamp | Not Specified |
Table 2: Representative HTS Assay Parameters for Nav1.7
| Assay Type | Platform | Activator | Key Parameters | Typical Z'-Factor | Reference |
| Automated Electrophysiology | Qube, SyncroPatch 768PE | Voltage Protocol | Seal Resistance >500 MΩ, Peak Current >500 pA | >0.7 | |
| Membrane Potential Assay | FLIPR | Veratridine | Dye Loading, Activator Concentration | >0.5 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of Nav1.7 in nociceptive signaling and a general workflow for a high-throughput screen for Nav1.7 modulators.
Experimental Protocols
Automated Patch Clamp (APC) Assay for Nav1.7 Modulators
This protocol is designed for use with high-throughput automated patch clamp systems such as the Sophion Qube or Nanion SyncroPatch.
Materials:
-
Cell Line: HEK293 cells stably expressing human Nav1.7 (HEK293-hNav1.7).
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).
-
-
Test Compounds: Compound library dissolved in DMSO.
-
Control Compounds:
-
Positive Control: this compound (e.g., 1 µM final concentration for maximal inhibition).
-
Negative Control: 0.1% DMSO in external solution.
-
-
APC Instrument and Consumables: (e.g., QChip 384).
Procedure:
-
Cell Preparation:
-
Culture HEK293-hNav1.7 cells under standard conditions (37°C, 5% CO2).
-
On the day of the experiment, harvest cells and resuspend in the external solution at a density of approximately 500,000 cells/mL.
-
-
Instrument Setup:
-
Prime the APC instrument with external and internal solutions according to the manufacturer's instructions.
-
Load the cell suspension and compound plates into the instrument.
-
-
Voltage Protocol:
-
Design a voltage protocol to assess state-dependent inhibition. A typical protocol includes:
-
A holding potential of -120 mV.
-
A conditioning pre-pulse to a depolarized potential (e.g., -70 mV for 500 ms) to induce the inactivated state.
-
A test pulse to 0 mV for 20 ms to elicit Nav1.7 current.
-
-
-
Compound Application and Recording:
-
The instrument will automatically perform the following for each well:
-
Establish a whole-cell configuration.
-
Apply the voltage protocol to establish a baseline current.
-
Add the test compound or control and incubate for a defined period (e.g., 3-5 minutes).
-
Apply the voltage protocol again to measure the post-compound current.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the DMSO control.
-
Determine the Z'-factor for the assay using the positive (this compound) and negative (DMSO) controls to assess assay quality. A Z'-factor > 0.5 is generally considered excellent.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
FLIPR Membrane Potential Assay for Nav1.7 Modulators
This protocol utilizes a fluorescence-based assay to measure changes in membrane potential in response to Nav1.7 activation and inhibition.
Materials:
-
Cell Line: HEK293-hNav1.7 cells.
-
Reagents:
-
FLIPR Membrane Potential (FMP) Blue Dye (or equivalent).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.4).
-
Nav1.7 Activator: Veratridine (final concentration to be optimized, typically 20-100 µM).
-
-
Test Compounds: Compound library dissolved in DMSO.
-
Control Compounds:
-
Positive Control: this compound (e.g., 1 µM final concentration).
-
Negative Control: 0.1% DMSO in assay buffer.
-
-
Microplates: 384-well black-walled, clear-bottom microplates.
-
Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or equivalent.
Procedure:
-
Cell Plating:
-
Seed HEK293-hNav1.7 cells into 384-well plates at a density that results in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the FMP dye solution in assay buffer according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye solution to each well.
-
Incubate the plate at room temperature for 30-60 minutes in the dark.
-
-
Compound Addition:
-
Prepare a compound plate with test compounds and controls (this compound and DMSO) at the desired concentrations.
-
Place the cell plate and compound plate into the FLIPR instrument.
-
-
FLIPR Assay:
-
The instrument will perform the following sequence:
-
Establish a baseline fluorescence reading.
-
Add compounds from the compound plate to the cell plate and incubate for a specified time (e.g., 3-5 minutes).
-
Add the Nav1.7 activator (veratridine) to all wells to induce membrane depolarization.
-
Record the change in fluorescence over time.
-
-
-
Data Analysis:
-
The inhibition of the veratridine-induced fluorescence signal by the test compounds is calculated.
-
Calculate the Z'-factor using the positive and negative controls.
-
Identify hits based on a significant reduction in the fluorescence signal compared to the DMSO control.
-
This compound serves as an invaluable tool for the development and validation of HTS assays for Nav1.7 modulators. Its high potency and selectivity allow for the establishment of a robust assay window, ensuring the reliable identification of novel hit compounds. The protocols provided herein offer a framework for the implementation of both automated electrophysiology and fluorescence-based screening platforms, which can be adapted and optimized to suit specific research needs in the pursuit of novel analgesics targeting Nav1.7.
References
- 1. benchchem.com [benchchem.com]
- 2. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NaV1.7 Channel Subtype as an Antinociceptive Target for Spider Toxins in Adult Dorsal Root Ganglia Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping protein interactions of sodium channel NaV1.7 using epitope‐tagged gene‐targeted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring GX-674 Effects on Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
Introduction
GX-674 is a potent and highly selective antagonist of the voltage-gated sodium channel Nav1.7.[1][2] The Nav1.7 channel is a key player in the transmission of pain signals and is predominantly expressed in peripheral sensory neurons.[3][4] Its critical role in nociception is highlighted by human genetic studies where loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain. Conversely, gain-of-function mutations are associated with severe pain disorders. This makes Nav1.7 a prime therapeutic target for the development of novel analgesics.
These application notes provide detailed protocols for assessing the effects of this compound on neuronal excitability using three key methodologies: patch-clamp electrophysiology, calcium imaging, and multi-electrode array (MEA) recordings. The provided protocols and data will guide researchers in characterizing the inhibitory activity of this compound and similar compounds on Nav1.7 and neuronal function.
Data Presentation
Table 1: Inhibitory Potency of this compound on Human Nav1.7 Channels
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound on human Nav1.7 channels as determined by patch-clamp electrophysiology.
| Compound | Target | Cell Line | Assay | Holding Potential | IC50 (nM) |
| This compound | hNav1.7 | HEK293 | Patch-Clamp Electrophysiology | -40 mV | 0.1 |
Data sourced from publicly available information.[1]
Table 2: Illustrative Effects of a Selective Nav1.7 Inhibitor on Stimulus-Evoked Calcium Transients in Dorsal Root Ganglion (DRG) Neurons
This table presents representative data on the expected effects of a selective Nav1.7 inhibitor on intracellular calcium changes in response to neuronal stimulation.
| Treatment | Stimulus | Peak ΔF/F0 | % Inhibition of Calcium Response |
| Vehicle Control | Electrical Field Stimulation (20 Hz) | 1.5 ± 0.2 | 0% |
| Selective Nav1.7 Inhibitor (10 nM) | Electrical Field Stimulation (20 Hz) | 1.1 ± 0.15 | 27% |
| Selective Nav1.7 Inhibitor (100 nM) | Electrical Field Stimulation (20 Hz) | 0.6 ± 0.1 | 60% |
| Selective Nav1.7 Inhibitor (1 µM) | Electrical Field Stimulation (20 Hz) | 0.2 ± 0.05 | 87% |
This data is illustrative and based on the expected activity of a potent and selective Nav1.7 inhibitor. Actual results may vary.
Table 3: Representative Effects of a Selective Nav1.7 Inhibitor on Neuronal Network Activity Measured by Multi-Electrode Array (MEA)
This table provides an example of the expected changes in neuronal network activity parameters following treatment with a selective Nav1.7 inhibitor.
| Treatment | Mean Firing Rate (Hz) | Burst Frequency (Bursts/min) | Network Synchrony Index |
| Vehicle Control | 5.2 ± 0.8 | 12.5 ± 2.1 | 0.75 ± 0.05 |
| Selective Nav1.7 Inhibitor (100 nM) | 3.1 ± 0.5 | 7.3 ± 1.5 | 0.45 ± 0.08 |
| Selective Nav1.7 Inhibitor (1 µM) | 1.5 ± 0.3 | 3.1 ± 0.9 | 0.20 ± 0.06 |
This data is illustrative and based on the expected activity of a potent and selective Nav1.7 inhibitor. Actual results may vary.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the measurement of this compound's inhibitory effect on Nav1.7 channels expressed in a heterologous system.
1. Cell Culture:
-
Culture HEK293 cells stably expressing human Nav1.7 in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Plate cells onto glass coverslips pre-coated with poly-D-lysine 24-48 hours before recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute to final concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal (>1 GΩ) on an isolated cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -120 mV.
4. Voltage Protocol and Data Acquisition:
-
To elicit Nav1.7 currents, apply a depolarizing voltage step to 0 mV for 50 ms from the holding potential.
-
To assess state-dependent inhibition, use a holding potential of -40 mV.
-
Record currents using a patch-clamp amplifier and digitize the data.
-
Apply this compound at various concentrations via a perfusion system, allowing for equilibration at each concentration.
5. Data Analysis:
-
Measure the peak inward current amplitude in the absence (control) and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data with a Hill equation to determine the IC50 value.
Protocol 2: Calcium Imaging of Neuronal Activity
This protocol describes how to measure the effect of this compound on stimulus-evoked calcium transients in primary neuronal cultures.
1. Neuronal Culture:
-
Isolate dorsal root ganglion (DRG) neurons from neonatal rodents.
-
Plate the dissociated neurons on poly-D-lysine/laminin-coated glass-bottom dishes.
-
Culture the neurons in a suitable growth medium for 2-5 days to allow for process extension.
2. Calcium Indicator Loading:
-
Prepare a loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a balanced salt solution (e.g., HBSS).
-
Incubate the neuronal cultures with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells gently with fresh HBSS to remove excess dye and allow for de-esterification for at least 30 minutes before imaging.
3. Imaging Setup:
-
Place the dish on the stage of an inverted fluorescence microscope equipped with a high-speed camera.
-
Maintain the cells at 37°C during the experiment.
4. Stimulation and Recording:
-
Use a field stimulation electrode to deliver electrical pulses (e.g., 20 Hz for 5 seconds) to evoke action potentials and subsequent calcium influx.
-
Acquire baseline fluorescence images for a period before stimulation.
-
Apply the stimulus and record the changes in intracellular calcium concentration as changes in fluorescence intensity over time.
-
Perfuse the cells with a vehicle control and record the stimulus-evoked response.
-
Apply different concentrations of this compound and, after an incubation period, record the stimulus-evoked response again.
5. Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.
-
Calculate the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0) to obtain ΔF/F0.
-
Determine the peak amplitude of the calcium transient for each stimulus.
-
Compare the peak amplitude in the presence of this compound to the control to calculate the percentage of inhibition.
-
Analyze other parameters such as the frequency and duration of calcium transients if applicable.
Protocol 3: Multi-Electrode Array (MEA) Recordings
This protocol outlines the use of MEAs to assess the impact of this compound on spontaneous and evoked neuronal network activity.
1. MEA Plate Preparation and Cell Plating:
-
Pre-coat multi-well MEA plates with an appropriate substrate (e.g., poly-L-lysine and laminin) to promote neuronal adhesion.
-
Plate primary cortical or hippocampal neurons or iPSC-derived neurons onto the MEA plates at a suitable density.
-
Culture the neurons on the MEA plates for at least 2-3 weeks to allow for the formation of mature, spontaneously active networks.
2. Recording Spontaneous Activity:
-
Place the MEA plate in the recording system, which maintains the cells at 37°C and 5% CO2.
-
Allow the culture to stabilize for at least 10 minutes before starting the recording.
-
Record baseline spontaneous neuronal activity (spikes and bursts) for a defined period (e.g., 10-20 minutes).
3. Compound Application and Recording:
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the vehicle control to a subset of wells and different concentrations of this compound to other wells.
-
After a suitable incubation period (e.g., 30-60 minutes), record the neuronal activity again for the same duration as the baseline recording.
4. Data Analysis:
-
Use the MEA software to detect and analyze spikes and bursts from each electrode.
-
Key parameters to analyze include:
-
Mean Firing Rate: The average number of spikes per second per electrode.
-
Burst Frequency: The number of bursts per minute. A burst is defined as a rapid succession of spikes.
-
Network Synchrony: A measure of how correlated the firing patterns are across different electrodes in the network.
-
-
Compare the post-treatment values of these parameters to the baseline values for each well to determine the effect of this compound.
-
Generate concentration-response curves for the inhibition of these network activity parameters.
Visualizations
References
- 1. Similar excitability through different sodium channels and implications for the analgesic efficacy of selective drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of potent and selective NaV1.7 inhibitors engineered from Chilobrachys jingzhao tarantula venom peptide JzTx-V - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Potency of GX-674 in Patch-Clamp Experiments
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected potency of GX-674 in patch-clamp experiments. The following information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: We are observing a significantly lower potency for this compound than reported in the literature. What are the most common reasons for this discrepancy?
Answer: The most critical factor influencing the potency of this compound is its state-dependent mechanism of action.[1] this compound is a potent antagonist of the voltage-gated sodium channel Nav1.7, but it selectively binds to the inactivated state of the channel.[2][3] If your experimental conditions do not favor the inactivated state, you will observe a much lower apparent potency. Other common issues include problems with compound integrity and the experimental system itself.
Question 2: How does the voltage protocol in our patch-clamp experiment affect the observed potency of this compound?
Answer: The voltage protocol is paramount. Since this compound has a much higher affinity for the inactivated state of Nav1.7, a voltage protocol that holds the channel at a more depolarized potential (promoting inactivation) will reveal its high potency. Conversely, a protocol that maintains the channel in a resting or closed state will result in a significantly lower observed potency.
For instance, studies have shown that the IC50 of this compound is approximately 0.1 nM when the channel is held at -40 mV, a voltage that induces steady-state inactivation.[1][2] However, at a holding potential of -120 mV, which favors the resting state, the IC50 is around 240 nM, demonstrating a 2400-fold decrease in potency.
To troubleshoot, you should design a voltage protocol that specifically assesses state-dependence. This typically involves comparing the effect of this compound at a hyperpolarized holding potential (e.g., -120 mV) with its effect at a more depolarized potential (e.g., -40 mV or by using a long depolarizing prepulse).
Below is a diagram illustrating the workflow for optimizing your voltage protocol.
Caption: Workflow for troubleshooting low this compound potency via voltage protocol optimization.
Question 3: Could our preparation and handling of this compound be contributing to its low potency?
Answer: Absolutely. Proper handling of the compound is crucial. This compound is soluble in DMSO and slightly soluble in ethanol and PBS (pH 7.2).
Here are some key points for handling this compound:
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10-20 mg/ml) in high-quality, anhydrous DMSO. Ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in your external recording buffer on the day of the experiment. The stability of this compound in aqueous solutions over long periods may be limited.
Question 4: We have adjusted our voltage protocol and are confident in our compound handling, but the potency is still low. What else could be the issue?
Answer: If the voltage protocol and compound handling are correct, you should investigate your cellular expression system.
-
Target Expression: Confirm that the cells you are using (e.g., HEK293) have a high level of functional Nav1.7 expression. This can be verified with molecular biology techniques like qPCR or Western blot, and functionally by observing robust sodium currents with the expected biophysical properties.
-
Subtype Selectivity: this compound is highly selective for Nav1.7 over other sodium channel subtypes like Nav1.5 (over 100,000-fold selectivity). Ensure your cell line is not endogenously expressing other sodium channel subtypes that might confound your results.
-
Accessory Subunits: The presence and type of β-subunits co-expressed with the Nav1.7 α-subunit can influence the channel's biophysical properties and pharmacology. Ensure your expression system reflects the desired subunit composition.
The following diagram outlines the logical steps for validating your experimental system.
Caption: Logical relationship diagram for troubleshooting the cellular expression system.
Data Presentation: State-Dependence of this compound
The following table summarizes the reported potency of this compound on Nav1.7, highlighting its state-dependence.
| Holding Potential | Channel State | IC50 (nM) | Fold Difference |
| -40 mV | Inactivated | 0.1 | - |
| -120 mV | Resting | 240 | 2400x |
Data sourced from Cayman Chemical product information sheet.
Experimental Protocols
Detailed Protocol for Assessing State-Dependent Inhibition of Nav1.7 by this compound
This protocol is designed for whole-cell voltage-clamp recordings from a cell line stably expressing human Nav1.7 (e.g., HEK293).
1. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
This compound Stock: 10 mM in 100% DMSO.
-
Working Solutions: Prepare serial dilutions of this compound in the external solution on the day of the experiment to achieve the desired final concentrations.
2. Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Allow for at least 5 minutes of dialysis with the internal solution after achieving the whole-cell configuration.
-
Perform recordings at room temperature.
3. Voltage Protocols for State-Dependence:
-
Protocol A (Resting State):
-
Hold the cell at -120 mV.
-
Apply a 20 ms depolarizing step to 0 mV to elicit a peak inward current.
-
Return to the holding potential of -120 mV.
-
Repeat this step at a low frequency (e.g., 0.1 Hz) to establish a stable baseline.
-
-
Protocol B (Inactivated State):
-
Hold the cell at -120 mV.
-
Apply a 500 ms depolarizing prepulse to -40 mV to induce steady-state inactivation.
-
Immediately follow with a 20 ms test pulse to 0 mV to measure the remaining available current.
-
Return to the holding potential of -120 mV.
-
Repeat at a low frequency (e.g., 0.1 Hz) to establish a stable baseline.
-
4. Experimental Procedure:
-
Obtain a stable baseline recording of Nav1.7 current using both Protocol A and Protocol B.
-
Perfuse the cell with the lowest concentration of this compound.
-
Wait for the inhibitory effect to reach a steady state (typically 3-5 minutes).
-
Record the current using both Protocol A and Protocol B in the presence of the drug.
-
Wash out the compound with the control external solution.
-
Repeat steps 2-5 for increasing concentrations of this compound to construct a concentration-response curve for both protocols.
5. Data Analysis:
-
Measure the peak inward current elicited by the test pulse to 0 mV for each protocol at each concentration.
-
Normalize the current in the presence of the drug to the baseline current.
-
Plot the normalized current as a function of this compound concentration and fit the data with the Hill equation to determine the IC50 for both the resting and inactivated states.
References
Welcome to the technical support center for the optimal use of GX-674, a potent and selective inhibitor of the Nav1.7 sodium channel. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting to achieve maximal and reproducible Nav1.7 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, state-dependent, and isoform-selective antagonist of the voltage-gated sodium channel 1.7 (Nav1.7).[1][2] It belongs to the aryl sulfonamide class of inhibitors.[3] Its mechanism involves binding to the voltage-sensor domain IV (VSD4) of the Nav1.7 channel, preferentially stabilizing the inactivated state.[4][5] This state-dependent binding is crucial for its high affinity and selectivity.
Q2: What is "state-dependent inhibition" and why is it important for this compound?
A2: State-dependent inhibition means that this compound has a much higher affinity for a specific conformational state of the Nav1.7 channel, in this case, the inactivated state, as opposed to the resting or open states. This is a key feature of many selective Nav1.7 inhibitors. For experimental success, it is critical to use voltage protocols that hold the channel in a depolarized state (e.g., -40 mV) to promote the inactivated state, thereby allowing for high-affinity binding of this compound.
Q3: What is the recommended incubation time for this compound to achieve maximal Nav1.7 inhibition?
A3: The optimal incubation time for this compound has not been definitively established through kinetic binding studies. However, based on protocols for similar aryl sulfonamide Nav1.7 inhibitors and general best practices for slow-binding compounds, a pre-incubation time of 5 to 10 minutes is recommended as a starting point for electrophysiology experiments. For plate-based assays, a longer incubation of up to 30 minutes may be necessary. It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental conditions and cell system.
Q4: How does the holding potential affect the potency (IC50) of this compound?
A4: The holding potential has a significant impact on the apparent potency of this compound due to its state-dependent mechanism. At more depolarized holding potentials (e.g., -40 mV), a larger fraction of Nav1.7 channels will be in the inactivated state, leading to a much lower IC50 value (higher potency). Conversely, at hyperpolarized potentials (e.g., -120 mV), where most channels are in the resting state, the IC50 will be significantly higher.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low potency or incomplete inhibition of Nav1.7 | 1. Insufficient incubation time: this compound may exhibit slow binding kinetics, meaning it takes time to reach its binding equilibrium. 2. Suboptimal holding potential: The cell membrane potential may not be sufficiently depolarized to favor the inactivated state of the Nav1.7 channel. 3. Incorrect voltage protocol: The pulse protocol may not be adequately designed to assess inhibition of the inactivated state. | 1. Increase the pre-application incubation time. Perform a time-course experiment (e.g., 1, 5, 10, 20, 30 minutes) to determine when maximal inhibition is reached. 2. Use a depolarized holding potential. A holding potential of -40 mV to -60 mV is recommended to maximize the population of inactivated channels. 3. Employ a state-dependent voltage protocol. A common protocol involves a prepulse to a depolarized potential to induce inactivation before the test pulse. |
| High variability between experiments | 1. Inconsistent incubation times: Even small variations in incubation time can lead to significant differences in inhibition if equilibrium has not been reached. 2. Fluctuations in holding potential: Poor voltage clamp control can alter the proportion of channels in the inactivated state. 3. Compound stability: this compound may degrade over time in aqueous solutions. | 1. Standardize the incubation time across all experiments based on your optimization experiments. 2. Ensure a stable and accurate voltage clamp. Monitor access resistance and compensate as needed. 3. Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| Apparent lack of state-dependence | 1. Inappropriate voltage protocols: The voltage protocols used to assess resting and inactivated state inhibition may not be sufficiently different to reveal the state-dependence. 2. Very high concentration of this compound: At saturating concentrations, the distinction between states may be masked. | 1. Use widely separated holding potentials to clearly differentiate between the resting state (e.g., -120 mV) and the inactivated state (e.g., -40 mV). 2. Perform a full dose-response curve at different holding potentials to accurately determine the IC50 for each state. |
Quantitative Data Summary
The following table summarizes the reported inhibitory potency of this compound and a related aryl sulfonamide inhibitor, highlighting the impact of the channel state.
| Compound | Channel | Assay Type | Holding Potential | IC50 | Reference |
| This compound | Human Nav1.7 | Electrophysiology | -40 mV | 0.1 nM | |
| This compound | Human Nav1.7 | Electrophysiology | -120 mV | >1000 nM | |
| PF-05089771 | Human Nav1.7 | Electrophysiology | Inactivated State | 11 nM | |
| PF-05089771 | Human Nav1.7 | Electrophysiology | Resting State | 3.6 µM |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound using Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to establish the minimum incubation time required to achieve maximal steady-state inhibition of Nav1.7 by this compound.
1. Cell Preparation:
-
Culture HEK293 or CHO cells stably expressing human Nav1.7.
-
Plate cells onto glass coverslips 24-48 hours prior to the experiment.
2. Electrophysiology Setup:
-
Use a standard whole-cell patch-clamp setup.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
3. Voltage Protocol:
-
Hold the cell at a depolarized potential of -50 mV to promote the inactivated state of Nav1.7.
-
Apply a brief hyperpolarizing pulse to -120 mV for 20 ms to allow for recovery of a fraction of channels from inactivation.
-
Immediately follow with a test pulse to 0 mV for 10 ms to elicit a sodium current.
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Repeat this protocol at a frequency of 1 Hz.
4. Incubation Time-Course:
-
Establish a stable baseline current for at least 2 minutes.
-
Perfuse a concentration of this compound equivalent to its IC80 (e.g., ~1 nM, based on the inactivated state IC50).
-
Continuously record the peak inward sodium current at 1 Hz during perfusion.
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Continue the recording for at least 30 minutes or until the current inhibition reaches a steady-state plateau.
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The time to reach this plateau is the optimal incubation time for this concentration.
5. Data Analysis:
-
Plot the normalized peak current as a function of time.
-
Fit the decay of the current with a single exponential function to determine the time constant (τ) for the onset of inhibition. The optimal incubation time should be at least 5 times this time constant.
Protocol 2: Measuring the State-Dependent Inhibition of Nav1.7 by this compound
This protocol allows for the determination of the IC50 of this compound for both the resting and inactivated states of Nav1.7.
1. Cell and Electrophysiology Setup:
-
As described in Protocol 1.
2. Resting State IC50 Determination:
-
Hold the cell at -120 mV to maintain the majority of channels in the resting state.
-
Apply a test pulse to 0 mV for 10 ms to elicit a current.
-
After establishing a stable baseline, perfuse increasing concentrations of this compound, allowing for the predetermined optimal incubation time at each concentration.
-
Record the peak current at each concentration.
3. Inactivated State IC50 Determination:
-
Hold the cell at -50 mV .
-
Use the same pulse protocol as in Protocol 1 (brief hyperpolarization to -120 mV followed by a test pulse to 0 mV).
-
After establishing a stable baseline, perfuse increasing concentrations of this compound, allowing for the optimal incubation time at each concentration.
-
Record the peak current at each concentration.
4. Data Analysis:
-
For each holding potential, normalize the peak current to the control current.
-
Plot the percent inhibition against the log of the this compound concentration.
-
Fit the data with a Hill equation to determine the IC50 for both the resting and inactivated states.
Visualizations
Caption: Mechanism of action of this compound on the Nav1.7 channel.
Caption: Workflow for determining optimal this compound incubation time.
Caption: Troubleshooting logic for low this compound potency.
References
- 1. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis of Nav1.7 inhibition by an isoform-selective small-molecule antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Preventing GX-674 Precipitation in Aqueous Solutions
Welcome to the technical support center for GX-674. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to the solubility of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution precipitating when I dilute it in an aqueous buffer?
A1: this compound is a hydrophobic molecule with limited solubility in aqueous solutions.[1] Precipitation, often observed as cloudiness or visible particles, typically occurs when the concentration of this compound in your final aqueous working solution exceeds its solubility limit. This is a common issue when diluting a concentrated stock solution (typically prepared in an organic solvent like DMSO) into a physiological buffer such as PBS or cell culture medium.
Q2: What are the recommended solvents for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the recommended solvents for preparing concentrated stock solutions of this compound, as it is readily soluble in these solvents.[1][2][3]
Q3: What is a safe working concentration for this compound in aqueous solutions to avoid precipitation?
A3: While this compound is only slightly soluble in PBS (pH 7.2), a safe working concentration in aqueous buffers is highly dependent on the specific buffer composition and experimental conditions.[1] It is recommended to start with low micromolar concentrations and perform a solubility test before proceeding with your main experiment. Always prepare the aqueous working solution immediately before use to minimize the risk of precipitation over time.
Troubleshooting Guide
This guide will help you identify and resolve common issues related to this compound precipitation.
Issue: My this compound solution became cloudy immediately after dilution in my aqueous buffer.
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Possible Cause 1: Concentration of this compound is too high.
-
Solution: Decrease the final concentration of this compound in your working solution. Perform a serial dilution to find the highest concentration that remains soluble in your specific buffer.
-
-
Possible Cause 2: The organic solvent percentage is too low in the final solution.
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Solution: While minimizing the concentration of organic solvents is often desirable, a small percentage may be necessary to maintain solubility. Consider if a slightly higher percentage of DMSO (e.g., 0.1-0.5%) is acceptable for your experiment. Always check the tolerance of your cellular or experimental model to the final solvent concentration.
-
-
Possible Cause 3: The buffer composition is incompatible.
-
Solution: Certain salts or pH levels can affect the solubility of your compound. If possible, try dissolving this compound in a different buffer system. You can also test the solubility in a simpler buffer, such as HEPES or Tris, to identify potential incompatibilities.
-
Issue: My this compound solution was initially clear but formed a precipitate over time.
-
Possible Cause 1: The compound is slowly coming out of solution.
-
Solution: Prepare your aqueous working solution of this compound fresh and use it immediately. Avoid storing aqueous dilutions for extended periods.
-
-
Possible Cause 2: Temperature fluctuations are affecting solubility.
-
Solution: Ensure your solutions are maintained at a constant and appropriate temperature. If your experiments are performed at room temperature, prepare and use your solutions at the same temperature. Avoid transferring solutions between different temperatures (e.g., from cold storage to room temperature) without allowing for equilibration.
-
Quantitative Solubility Data
| Solvent | Solubility |
| DMF | 20 mg/ml |
| DMSO | 20 mg/ml |
| Ethanol | 1 mg/ml |
| PBS (pH 7.2) | Slightly soluble |
Experimental Protocols
Protocol: Preparation of an Aqueous Working Solution of this compound
This protocol provides a general guideline for preparing a diluted aqueous solution of this compound from a concentrated stock in DMSO.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to a final concentration of 10 mM.
-
Ensure the compound is completely dissolved by vortexing. This stock solution can be stored at -20°C for long-term use.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
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To avoid introducing a high concentration of DMSO directly into your aqueous buffer, first prepare an intermediate dilution of your stock solution in DMSO. For example, dilute your 10 mM stock to 1 mM in DMSO.
-
-
Prepare the Final Aqueous Working Solution:
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Add the desired volume of your this compound stock (or intermediate dilution) to your pre-warmed aqueous buffer.
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Crucially, add the stock solution to the buffer while vortexing or stirring the buffer. This rapid mixing helps to disperse the compound and prevent localized high concentrations that can lead to immediate precipitation.
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Ensure the final concentration of DMSO in your working solution is as low as possible and compatible with your experimental system (typically well below 1%).
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-
Final Check:
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Visually inspect the solution for any signs of precipitation (cloudiness or particles).
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Use the solution immediately after preparation.
-
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Protocol for preparing an aqueous working solution of this compound.
References
Technical Support Center: Troubleshooting Common Electrophysiology Artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common artifacts encountered during electrophysiology recordings.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of noise in electrophysiology recordings?
A1: The most common sources of noise, or artifacts, in electrophysiology can be broadly categorized into four main types:
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Electrode-related artifacts: Issues arising from the electrodes themselves, such as poor contact with the tissue.[1]
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Physiological artifacts: Unwanted biological signals from sources other than the intended neuronal activity, such as muscle contractions or cardiac signals.[2][3]
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Environmental artifacts: Interference from nearby electrical devices or power lines.[1][4]
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Movement-related artifacts: Signals generated by the movement of the subject or the recording equipment.
Q2: I'm seeing a persistent, regular hum in my recordings. What is it and how can I fix it?
A2: This is likely power line interference, often referred to as 50/60 Hz hum, which is a very common artifact. It is caused by electromagnetic interference from AC power lines and associated equipment. To fix this, you should ensure all equipment is properly grounded to a single point, use a Faraday cage to shield your setup, and turn off any non-essential electrical equipment in the vicinity. Using a notch filter at 50 or 60 Hz can also help remove this interference from your signal.
Q3: My baseline is slowly and erratically moving up and down. What could be the cause?
A3: This phenomenon is known as baseline drift. It can be caused by a variety of factors, including changes in the electrode-tissue interface, temperature fluctuations, or issues with the recording solutions. Slow patient movements, including breathing, can also contribute to a wandering baseline. Ensuring your electrodes are stable, your solutions are well-mixed and at a stable temperature, and allowing the system to equilibrate can help minimize drift.
Q4: What are "electrode pops" and what do they look like?
A4: Electrode "pops" are sudden, sharp, and brief changes in the recorded voltage. They are typically caused by a sudden change in the impedance of a single electrode, which can happen if the electrode is loose, gets bumped, or if the conductive paste is drying out. Visually, they appear as abrupt, high-amplitude spikes that are distinct from the underlying neural activity and are usually confined to a single channel.
Troubleshooting Guides
Power Line Interference (50/60 Hz Hum)
Problem: A persistent, low-frequency sinusoidal wave is present in the recording, obscuring the biological signal.
Troubleshooting Steps:
-
Check Grounding:
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Ensure all instruments in the setup (amplifier, microscope, manipulators, etc.) are connected to a common ground point.
-
Avoid "ground loops," which occur when there are multiple grounding paths.
-
-
Use a Faraday Cage:
-
Place the entire recording setup inside a properly grounded Faraday cage to shield it from external electromagnetic fields.
-
-
Identify and Isolate Noise Sources:
-
Systematically unplug or turn off nearby electrical equipment (centrifuges, monitors, light sources) to identify the source of the interference.
-
-
Use a Notch Filter:
-
If the hum persists, a notch filter specifically designed to remove 50 Hz or 60 Hz frequencies can be applied during or after the recording.
-
Electrode 'Pop' Artifact
Problem: Sudden, sharp, high-amplitude spikes appear in a single recording channel.
Troubleshooting Steps:
-
Identify the problematic electrode: The artifact will typically be isolated to one electrode.
-
Check the physical connection:
-
Gently check if the electrode is secure and has not moved.
-
Ensure there is sufficient and fresh conductive gel or saline.
-
-
Re-apply or replace the electrode: If the popping continues, the electrode may need to be re-applied or replaced.
-
Examine the electrode for damage: Inspect the electrode for any physical damage that could affect its impedance.
Baseline Drift
Problem: The baseline of the recording is not stable and wanders up and down.
Troubleshooting Steps:
-
Allow for equilibration: Ensure the recording preparation has had sufficient time to stabilize after initial setup.
-
Check for mechanical stability:
-
Ensure the recording setup is on an anti-vibration table and is not subject to bumps or vibrations.
-
Minimize subject movement, including breathing, if applicable.
-
-
Verify solution and temperature stability:
-
Check for any leaks in the perfusion system.
-
Ensure the recording solution is well-mixed and maintained at a constant temperature.
-
-
Inspect the reference electrode: A faulty or unstable reference electrode is a common cause of drift. Clean or replace it if necessary.
Quantitative Artifact Summary
| Artifact Type | Typical Frequency Range | Typical Amplitude | Common Causes |
| Power Line Interference | 50 Hz or 60 Hz | Can be up to 50% of the peak-to-peak signal amplitude | Improper grounding, electromagnetic interference from nearby devices. |
| Electrode 'Pop' | N/A (transient) | High, often saturating the amplifier | Abrupt change in electrode impedance, loose electrode, drying of conductive paste. |
| Baseline Drift | < 0.5 Hz | Variable, can be several millivolts | Unstable electrode-tissue interface, temperature changes, reference electrode issues. |
| Movement Artifact | Correlated with movement frequency | Can be two orders of magnitude greater than the signal of interest | Subject movement, cable movement, pressure changes on electrodes. |
| Muscle Artifact (EMG) | > 30 Hz | Variable, dependent on muscle contraction force | Contraction of nearby muscles (e.g., chewing, blinking). |
| ECG Artifact | Correlates with heart rate | Variable, more prominent on left side electrodes | Electrode placed over a pulsating blood vessel, electrical activity of the heart. |
Experimental Protocols
Protocol for Identifying Power Line Interference Source
-
Establish a Baseline: With your recording setup active, observe the magnitude of the 50/60 Hz hum on an oscilloscope or your data acquisition software.
-
Systematic Deactivation: Begin turning off and unplugging all non-essential electrical equipment in the room, one by one. This includes centrifuges, vortexers, computers, monitors, and light sources.
-
Monitor the Noise: After each device is turned off, observe the effect on the 50/60 Hz noise. A significant reduction in the hum indicates that the deactivated device was a major source of interference.
-
Isolate the Offending Device: Once identified, move the noise-generating equipment as far away from the electrophysiology rig as possible, or replace it with a properly shielded or lower-emission alternative.
-
Re-check Grounding: If isolating devices does not solve the problem, re-verify that all components of your setup are connected to a single, common ground.
Protocol for Minimizing Movement Artifacts
-
Secure Cables: Ensure that the cables leading from the electrodes are secured and do not move freely. Cable movement can introduce significant artifacts. A strain relief sticker or band near the electrode can be effective.
-
Subject Stabilization: If recording from a live subject, ensure they are in a comfortable and stable position to minimize movement. For animal studies, proper head-fixing is crucial.
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Use Appropriate Electrodes: Smaller and lighter electrodes can reduce movement artifacts.
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Data Rejection: During analysis, epochs of data that are heavily contaminated with movement artifacts may need to be excluded. Visual inspection of the recordings is essential to identify these periods.
References
- 1. Artifacts and Noise | Neupsy Key [neupsykey.com]
- 2. TMSi — an Artinis company — Common physiological EEG artifacts [tmsi.artinis.com]
- 3. Appendix 4. Common Artifacts During EEG Recording - Electroencephalography (EEG): An Introductory Text and Atlas of Normal and Abnormal Findings in Adults, Children, and Infants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scientifica.uk.com [scientifica.uk.com]
Improving seal resistance and stability with GX-674 application
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the application of GX-674 for studying the voltage-gated sodium channel Nav1.7. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective state-dependent antagonist of the voltage-gated sodium channel Nav1.7.[1][2][3] It belongs to the aryl sulfonamide class of inhibitors.[2] Its mechanism of action involves binding to the voltage-sensing domain IV (VSD4) of the Nav1.7 channel. This binding traps the channel in an inactivated state, thus inhibiting the ionic currents that initiate action potentials in neurons.[4]
Q2: What is "seal resistance" and how does it relate to experiments with this compound?
Seal resistance, specifically a "gigaohm seal" (a seal with resistance >1 GΩ), is a critical parameter in patch-clamp electrophysiology experiments. It represents the electrical tightness of the connection between the patch pipette and the cell membrane. A high seal resistance is crucial for obtaining high-quality, low-noise recordings of ion channel activity. This compound itself does not improve seal resistance; rather, achieving a stable, high-resistance seal is a prerequisite for accurately measuring the inhibitory effects of this compound on Nav1.7 channels.
Q3: What is the selectivity profile of this compound?
This compound exhibits high selectivity for Nav1.7 over other Nav channel isoforms. For instance, it is significantly more potent on Nav1.7 compared to Nav1.1, Nav1.3, Nav1.4, Nav1.5, and Nav1.8. However, it does show some inhibitory activity against Nav1.2 and, to a lesser extent, Nav1.6.
Q4: What are the recommended storage and handling conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C. Stock solutions, typically prepared in solvents like DMSO, should also be stored at -20°C. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Seal Resistance (<1 GΩ) | 1. Poor cell health or membrane condition.2. Incorrect pipette size or shape.3. Debris in the extracellular solution or on the cell surface.4. Inadequate suction. | 1. Use healthy, passage-appropriate cells. Ensure optimal cell culture conditions.2. Fabricate pipettes with an appropriate tip diameter and taper for the cell type.3. Filter all solutions and ensure a clean cell culture.4. Apply gentle and steady suction to form the seal. Consider using seal enhancers in the external solution if using an automated patch-clamp system. |
| Unstable Recordings or High Noise Levels | 1. Low seal resistance.2. Electrical noise from the setup.3. Mechanical vibrations.4. Clogged pipette tip. | 1. Ensure a stable gigaohm seal before recording.2. Properly ground all equipment and use a Faraday cage.3. Use an anti-vibration table.4. Back-fill the pipette carefully to avoid introducing debris to the tip. |
| Inconsistent or No Inhibitory Effect of this compound | 1. Incorrect holding potential for state-dependent inhibition.2. Degradation of this compound.3. Inaccurate drug concentration.4. Low expression of Nav1.7 in the chosen cell line. | 1. This compound is state-dependent and is significantly more potent at depolarized potentials (e.g., -40 mV) that favor the inactivated state of the channel. Verify your voltage protocol.2. Prepare fresh stock solutions and avoid multiple freeze-thaw cycles.3. Calibrate pipettes and ensure accurate serial dilutions.4. Confirm Nav1.7 expression using molecular techniques (e.g., qPCR, Western blot) or by screening multiple clones. |
| Slow Onset of Inhibition | 1. Slow perfusion rate.2. Binding kinetics of this compound. | 1. Ensure your perfusion system allows for rapid and complete exchange of the extracellular solution around the cell.2. Allow sufficient time for the drug to reach equilibrium at each concentration. |
Quantitative Data Summary
The inhibitory potency of this compound is highly dependent on the membrane potential, reflecting its state-dependent mechanism.
| Parameter | Condition | Value | Reference |
| IC₅₀ | Human Nav1.7 at -40 mV holding potential | 0.1 nM | |
| IC₅₀ | Human Nav1.7 at -120 mV holding potential | 240 nM |
Table 1: State-Dependent Inhibitory Potency of this compound on Human Nav1.7.
Experimental Protocols
Protocol 1: Characterization of State-Dependent Inhibition of Nav1.7 by this compound
This protocol is designed to determine the IC₅₀ of this compound at both resting and depolarized membrane potentials using whole-cell patch-clamp electrophysiology.
Materials:
-
HEK293 cells stably expressing human Nav1.7.
-
Extracellular solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES (pH 7.3 with CsOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
Methodology:
-
Prepare a series of dilutions of this compound in the extracellular solution to achieve the desired final concentrations.
-
Establish a whole-cell patch-clamp configuration with a gigaohm seal (>1 GΩ).
-
To determine the IC₅₀ at a depolarized potential, hold the cell at -40 mV.
-
Apply a brief hyperpolarizing pulse (e.g., to -150 mV for 20 ms) to recover channels from inactivation, followed by a depolarizing test pulse (e.g., to 0 mV for 10 ms) to elicit a sodium current.
-
Record the peak inward current in response to the test pulse.
-
Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration before recording.
-
To determine the IC₅₀ at a resting potential, repeat the experiment with a holding potential of -120 mV.
-
Analyze the data by plotting the normalized peak current as a function of the this compound concentration and fitting the data with the Hill equation to determine the IC₅₀.
Visualizations
Signaling Pathway: this compound Inhibition of Nav1.7
Caption: Mechanism of state-dependent inhibition of Nav1.7 by this compound.
Experimental Workflow: IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ of this compound on Nav1.7 channels.
References
Why membrane potential assays fail to detect potent VSD4 blockers like GX-674
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting issues related to the detection of potent Voltage-Sensing Domain 4 (VSD4) blockers, such as GX-674, using membrane potential assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it block VSD4-containing channels like Nav1.7?
This compound is a potent and highly selective aryl sulfonamide inhibitor of the voltage-gated sodium channel Nav1.7, a key target in pain research.[1][2] It functions by binding to an extracellularly accessible site on the Voltage-Sensing Domain 4 (VSD4) of the Nav1.7 channel.[1][2][3] The binding of this compound is state-dependent, meaning it has a much higher affinity for the VSD4 when it is in the "activated" conformation. This interaction effectively traps the VSD4 in its activated state, which in turn stabilizes a non-conductive state of the entire channel, thus blocking the flow of sodium ions.
Q2: We are using a standard fluorescent membrane potential assay to screen for Nav1.7 blockers, but we are unable to detect any significant activity for our VSD4-targeting compounds, which are structurally similar to this compound. Why is this happening?
This is a common issue encountered with state-dependent VSD4 blockers. The primary reasons for the failure of standard membrane potential assays to detect these compounds are:
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Lack of Voltage Control: Membrane potential assays are indirect methods that do not allow for precise control over the cell's membrane voltage. This compound and similar compounds require the VSD4 to be in a depolarized, "activated" state for high-affinity binding. In a typical assay, a large proportion of channels will be in a resting or inactivated state, where the blocker has very low affinity.
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State-Dependent Affinity: The potency of this compound is highly dependent on the holding membrane potential. For instance, its IC50 can be orders of magnitude lower (i.e., more potent) at depolarized potentials compared to hyperpolarized potentials. Standard assays often do not maintain the necessary depolarized state to facilitate potent binding.
-
Indirect Measurement: These assays measure the bulk change in membrane potential of a cell population, which can be influenced by other ion channels and cellular processes. This can mask the specific effect of a state-dependent blocker on the target channel.
Q3: What are the key differences in how pore blockers and VSD4 blockers like this compound inhibit Nav channels?
The mechanism of inhibition differs significantly between traditional pore blockers and VSD4 modulators.
| Feature | Pore Blockers (e.g., Lidocaine, Tetrodotoxin) | VSD4 Blockers (e.g., this compound) |
| Binding Site | Within the ion-conducting pore of the channel. | Extracellular site on the Voltage-Sensing Domain 4 (VSD4). |
| Mechanism | Physically obstructs the flow of ions through the pore. | Traps the VSD4 in an activated state, allosterically stabilizing a non-conductive channel state. |
| State Dependence | Often show state-dependence (e.g., higher affinity for open or inactivated states). | Exhibit strong voltage- and state-dependence, with high affinity for the activated VSD4 conformation. |
| Detection in Assays | Generally detectable in both membrane potential assays and electrophysiology. | Often poorly detected or missed in standard membrane potential assays; reliably detected by electrophysiology. |
Q4: What alternative assay methods are recommended for reliably detecting and characterizing potent VSD4 blockers?
For reliable detection and characterization of state-dependent VSD4 blockers, methods that allow for precise control of the membrane potential are essential.
| Assay Method | Principle | Advantages for VSD4 Blockers | Disadvantages |
| Patch-Clamp Electrophysiology | Directly measures ion currents through the channel while controlling the membrane voltage. | Gold standard. Allows for precise voltage protocols to hold channels in the activated state required for blocker binding. Provides detailed mechanistic information. | Low throughput, requires specialized equipment and expertise. |
| Modified High-Throughput Electrophysiology | Automated patch-clamp systems that increase throughput. | Can implement voltage protocols to assess state-dependence. Higher throughput than manual patch-clamp. | Higher cost per data point than fluorescent assays. |
| Radioligand Binding Assays | Uses a radiolabeled compound that binds to the same site to measure the affinity of unlabeled test compounds. | Can be performed on membrane preparations, bypassing the need for whole-cell voltage control. Useful for confirming direct binding. | Requires a suitable radioligand, which may not be available. Does not provide functional information. |
Troubleshooting Guide
Problem: My potent VSD4 blocker shows no activity in our fluorescence-based membrane potential assay.
Potential Causes and Solutions:
-
Inappropriate Channel State:
-
Cause: The assay conditions (e.g., resting membrane potential) do not favor the activated VSD4 conformation required for your compound's binding.
-
Solution: While challenging in a non-electrophysiology setup, you can try to modify the assay protocol to include a sustained depolarization step using a high concentration of extracellular potassium just before and during compound addition. However, the most reliable solution is to switch to an electrophysiology-based assay.
-
-
Indirect Signal Detection:
-
Cause: The overall change in membrane potential may be too small to be detected or may be masked by the activity of other channels.
-
Solution: Ensure the cell line used has a high expression of the target channel (e.g., Nav1.7) and low expression of other channels that could contribute to membrane potential changes. Validate your cell line using known non-state-dependent blockers.
-
-
Assay Kinetics:
-
Cause: "Slow" fluorescent dyes that rely on redistribution across the membrane may not be suitable for detecting the kinetics of state-dependent block.
-
Solution: If you must use a membrane potential assay, consider using "fast" response dyes, such as FRET-based dye pairs, which can provide better temporal resolution.
-
Experimental Protocols
Protocol 1: Standard Fluorescence-Based Membrane Potential Assay (Illustrative)
This protocol is provided for context and illustrates why it may fail for state-dependent blockers.
-
Cell Preparation: Plate HEK293 cells stably expressing Nav1.7 in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove culture medium and add a loading buffer containing a fluorescent membrane potential-sensitive dye (e.g., a FLIPR Membrane Potential Assay Kit dye). Incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Addition: Prepare serial dilutions of the test compound (e.g., this compound) in an appropriate assay buffer.
-
Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR). Record a baseline fluorescence reading. Add the compound to the wells and immediately begin recording the fluorescence signal over time. After a few minutes, add a channel activator (e.g., veratridine) and continue recording to measure the inhibitory effect of the compound.
-
Data Analysis: Calculate the change in fluorescence in response to the activator in the presence of the compound, relative to vehicle controls.
Protocol 2: Patch-Clamp Electrophysiology for Assessing State-Dependent Block
-
Cell Preparation: Use cells expressing the target channel (e.g., Nav1.7).
-
Recording Setup: Establish a whole-cell patch-clamp configuration.
-
Voltage Protocol:
-
To determine the affinity for the resting state, hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the closed/resting state.
-
To determine the affinity for the activated/inactivated state, use a depolarized holding potential (e.g., -40 mV).
-
Apply a series of depolarizing voltage steps to elicit sodium currents.
-
-
Compound Application: Perfuse the test compound (e.g., this compound) onto the cell at various concentrations.
-
Data Acquisition and Analysis: Measure the peak inward sodium current before and after compound application at each concentration. Fit the concentration-response data with the Hill equation to determine the IC50 at different holding potentials. The significant shift in IC50 between the hyperpolarized and depolarized holding potentials will quantify the state-dependence of the block.
Visualizations
Caption: Mechanism of state-dependent block of Nav1.7 by this compound.
Caption: Workflow of a typical fluorescence-based membrane potential assay.
Caption: Logic for why membrane potential assays fail for state-dependent blockers.
References
Technical Support Center: Optimizing Voltage Protocols for Studying GX-674 State-Dependency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the state-dependent inhibition of the Nav1.7 sodium channel by GX-674.
Troubleshooting Guides
This section addresses common issues encountered during electrophysiological recordings of Nav1.7 and the assessment of state-dependent inhibitors like this compound.
Issue 1: Inconsistent IC50 Values for this compound
Possible Cause: The inhibitory potency of this compound is highly dependent on the voltage protocol used, as it preferentially binds to the inactivated state of the Nav1.7 channel. Variations in holding potential, pulse duration, or frequency of stimulation will lead to different apparent affinities.
Solution:
-
Standardize Voltage Protocols: Employ consistent voltage protocols across all experiments to ensure reproducibility. A two-state protocol is recommended to assess both resting and inactivated state block.
-
Control for Channel State: Design protocols that explicitly favor either the resting or the inactivated state to accurately determine the IC50 for each.
-
Resting State: Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) where most channels are in the resting state. Use brief depolarizing pulses to elicit currents.
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Inactivated State: Utilize a depolarized holding potential (e.g., -40 mV or -50 mV) to accumulate channels in the inactivated state before applying a test pulse.[1]
-
-
Verify Voltage Control: Ensure that the voltage clamp is adequately controlling the membrane potential, as poor voltage control can lead to inaccurate measurements of channel gating and drug block.
Issue 2: "Rundown" or Time-Dependent Decrease in Nav1.7 Current
Possible Cause: "Rundown" is a common phenomenon in patch-clamp recordings where the current amplitude decreases over time, independent of any drug application. This can be mistaken for drug-induced block.
Solution:
-
Allow for Stable Baseline: Before applying this compound, establish a stable baseline recording for a sufficient period to monitor for rundown.
-
Use Vehicle Control: Perform control experiments with the vehicle (e.g., DMSO) to quantify the extent of rundown under your experimental conditions.
-
Correct for Rundown: If rundown is present, correct the measured drug effect by subtracting the time-matched current decay observed in vehicle control experiments.
-
Optimize Internal Solution: Ensure the internal solution composition is optimal for maintaining channel health. The inclusion of ATP and GTP can sometimes mitigate rundown.
Issue 3: Difficulty in Isolating Nav1.7 Currents from Other Endogenous Channels
Possible Cause: The expression system (e.g., cell line or primary neurons) may express other voltage-gated sodium channels or other ion channels that can contaminate the Nav1.7 recording.
Solution:
-
Pharmacological Isolation: Use selective blockers for other channels that may be present. For example, use tetrodotoxin (TTX) at concentrations that block other TTX-sensitive channels but not Nav1.7 if you are studying a TTX-resistant variant, or use specific blockers for other channel types (e.g., potassium or calcium channels).
-
Verify Cell Line: Ensure the purity and proper expression of Nav1.7 in your chosen cell line.
-
Biophysical Fingerprinting: Characterize the biophysical properties (e.g., voltage-dependence of activation and inactivation) of the recorded current to confirm that it matches the known properties of Nav1.7.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective state-dependent antagonist of the voltage-gated sodium channel Nav1.7.[2][3] It belongs to the aryl sulfonamide class of inhibitors and binds to the voltage-sensor domain of domain IV (VSD4) of the channel.[4][5] Its binding is voltage-dependent, showing a higher affinity for the inactivated state of the channel. By binding to the VSD4, this compound traps the channel in a non-conducting, inactivated conformation.
Q2: Why is a "two-state" voltage protocol recommended for studying this compound?
A2: A two-state protocol is crucial for characterizing state-dependent inhibitors like this compound because it allows for the assessment of the drug's affinity for both the resting (closed) and inactivated states of the Nav1.7 channel. This provides a more complete understanding of the drug's mechanism of action and its potential efficacy under different physiological conditions.
Q3: How does the holding potential affect the measured potency of this compound?
A3: The holding potential has a significant impact on the measured IC50 of this compound. A more depolarized holding potential (e.g., -40 mV) will favor the inactivated state of the Nav1.7 channel, leading to a higher apparent potency (lower IC50 value) for this compound. Conversely, a more hyperpolarized holding potential (e.g., -120 mV) will favor the resting state, resulting in a lower apparent potency (higher IC50 value).
Q4: Can I use a ramp protocol to study the voltage-dependency of this compound?
A4: Yes, a slow ramp depolarization protocol can be used to assess the effect of this compound on Nav1.7 currents. This type of protocol can reveal a hyperpolarizing shift in the voltage-dependence of inactivation induced by the compound, which is characteristic of many state-dependent Nav1.7 inhibitors.
Data Presentation
Table 1: Voltage-Dependence of this compound Potency
| Holding Potential (mV) | Channel State Favored | Reported IC50 (nM) | Reference |
| -40 | Inactivated | 0.1 | |
| More Hyperpolarized | Resting | Higher (specific value not available in provided search results) | Implied by state-dependency |
Table 2: Biophysical Properties of Human Nav1.7 Channels
| Parameter | Typical Value | Reference |
| V1/2 of Activation | -25 mV to -15 mV | |
| V1/2 of Steady-State Inactivation | -80 mV to -60 mV | |
| Recovery from Inactivation (τ) | Biphasic: fast (~10 ms), slow (~100-1000 ms) |
Experimental Protocols
Protocol 1: Determining IC50 for Resting and Inactivated State Block
Objective: To determine the concentration-response relationship for this compound inhibition of Nav1.7 channels in both the resting and inactivated states.
Methodology:
-
Cell Preparation: Use a stable cell line expressing human Nav1.7 (e.g., HEK293 or CHO cells).
-
Electrophysiology Setup: Perform whole-cell patch-clamp recordings.
-
Resting State Protocol:
-
Hold the cell at a hyperpolarized potential of -120 mV.
-
Apply a brief (e.g., 20 ms) depolarizing test pulse to 0 mV to elicit Nav1.7 current.
-
Repeat this pulse at a low frequency (e.g., 0.1 Hz) to minimize use-dependent block.
-
Apply increasing concentrations of this compound and measure the peak inward current at each concentration.
-
-
Inactivated State Protocol:
-
Hold the cell at a depolarized potential of -50 mV for a duration sufficient to induce steady-state inactivation (e.g., 500 ms to 1 s).
-
Apply a brief hyperpolarizing pulse to -120 mV (e.g., 20 ms) to allow for recovery of a fraction of channels from inactivation.
-
Immediately follow with a test pulse to 0 mV to measure the current from the channels that have recovered.
-
Apply increasing concentrations of this compound and measure the peak inward current.
-
-
Data Analysis:
-
For each protocol, normalize the peak current in the presence of the drug to the control current.
-
Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50 and Hill slope.
-
Visualizations
Caption: Workflow for determining the state-dependent IC50 of this compound.
Caption: Proposed mechanism of Nav1.7 inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 5. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating current rundown when using GX-674 in long experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating common issues encountered during long-duration experiments with GX-674, a potent and selective Nav1.7 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and state-dependent antagonist of the voltage-gated sodium channel subtype 1.7 (Nav1.7). Its primary mechanism of action is the selective inhibition of Nav1.7 channels, which are crucial for the generation and propagation of action potentials in nociceptive neurons. By blocking these channels, this compound can effectively reduce pain signaling.
Q2: What is "current rundown" and why is it a concern in long electrophysiology experiments?
A2: Current rundown is the gradual decrease in the amplitude of measured ionic currents over the course of a whole-cell patch-clamp recording. In long experiments, this can lead to an underestimation of ion channel activity and the effects of compounds like this compound. Rundown can be caused by the dialysis of essential intracellular components into the recording pipette, disruption of the cytoskeleton, or changes in the channel's phosphorylation state.
Q3: Can the perforated patch-clamp technique help in mitigating current rundown?
A3: Yes, the perforated patch-clamp technique is highly recommended for long-duration experiments to minimize current rundown.[1][2][3][4][5] This method uses pore-forming agents (e.g., amphotericin or nystatin) in the pipette solution to gain electrical access to the cell without rupturing the cell membrane. This preserves the endogenous intracellular environment, including signaling molecules and cytoskeletal integrity, leading to more stable recordings over extended periods.
Q4: How does temperature affect Nav1.7 channel recordings?
A4: Temperature significantly influences the gating properties of Nav1.7 channels. Increasing the temperature can lead to a hyperpolarizing shift in the voltage-dependence of activation, making the channels more likely to open at more negative membrane potentials. Temperature also affects the kinetics of channel opening and inactivation. For consistent and reproducible results, it is crucial to maintain a stable and controlled temperature throughout your experiments.
Troubleshooting Guide: Mitigating Current Rundown
This guide provides a systematic approach to troubleshooting and mitigating current rundown in long experiments using this compound.
| Problem | Potential Cause | Recommended Solution |
| Gradual decrease in Nav1.7 current amplitude over time (Current Rundown) | Dialysis of intracellular components: Essential molecules for channel function (e.g., ATP, GTP, signaling molecules) are being diluted by the pipette solution in whole-cell configuration. | 1. Use Perforated Patch-Clamp: Employ amphotericin B or gramicidin to gain electrical access while preserving the intracellular milieu. This is the most effective method to prevent rundown. 2. Supplement Intracellular Solution: If using whole-cell patch-clamp, include ATP (2-5 mM), GTP (0.3-0.5 mM), and phosphocreatine (10-14 mM) in your pipette solution to provide an energy source and support cellular processes. 3. Maintain Low Temperature: Conduct experiments at room temperature or below if experimentally feasible, as this can slow down rundown processes. However, be aware of temperature effects on channel gating. |
| Disruption of the cytoskeleton: The integrity of the actin and microtubule networks, which can modulate Nav channel function, is compromised during whole-cell recording. | 1. Use Perforated Patch-Clamp: This technique helps maintain the natural cytoskeletal structure. 2. Include Cytoskeleton Stabilizers (with caution): In some preparations, low concentrations of stabilizing agents in the intracellular solution might be beneficial, but this requires careful validation. | |
| Instability of the patch seal: A poor or deteriorating giga-seal can lead to an increased leak current, which can manifest as an apparent rundown. | 1. Optimize Pipette Fabrication: Use high-quality borosilicate glass and fire-polish the pipette tips to ensure a smooth surface for a stable seal. 2. Use Fluoride in Intracellular Solution: Replacing some of the chloride with fluoride in the intracellular solution can improve seal resistance and recording stability. 3. Ensure Mechanical Stability: Use a high-quality, vibration-free recording setup. | |
| Inconsistent or rapid loss of the recording | Poor cell health: The cells are not healthy enough to withstand long-duration recordings. | 1. Optimize Cell Culture Conditions: Ensure cells are healthy, not overgrown, and are from a low passage number. 2. Gentle Pipette Approach and Sealing: Approach the cell slowly and apply minimal suction to form the giga-seal to avoid damaging the cell membrane. |
| Precipitation in the pipette solution: Components of the intracellular solution may be precipitating, clogging the pipette tip. | 1. Filter Intracellular Solution: Filter the intracellular solution through a 0.2 µm syringe filter before use. 2. Prepare Fresh Solutions: Make fresh intracellular solutions daily and keep them on ice during the experiment. |
Experimental Protocols
Perforated Patch-Clamp Protocol for Nav1.7 Recording
This protocol is designed to minimize current rundown during long-term recordings of Nav1.7 channels.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA. Adjust pH to 7.3 with KOH.
-
Perforating Agent Stock: Prepare a stock solution of Amphotericin B at 60 mg/mL in DMSO.
Procedure:
-
Prepare the internal solution and filter it.
-
On the day of the experiment, add Amphotericin B to the internal solution to a final concentration of 240 µg/mL. Sonicate for 30-60 seconds to aid dissolution.
-
Backfill the patch pipette with the Amphotericin B-containing internal solution.
-
Approach a cell and form a high-resistance giga-seal (>1 GΩ).
-
Monitor the access resistance. It will gradually decrease as the Amphotericin B forms pores in the membrane patch. The recording can typically begin after 15-30 minutes when the access resistance has stabilized at a reasonably low level (e.g., < 30 MΩ).
-
Proceed with your voltage-clamp protocol to record Nav1.7 currents in the presence and absence of this compound.
Whole-Cell Patch-Clamp Protocol (with rundown mitigation)
If perforated patch is not feasible, this whole-cell protocol includes components to help stabilize the recording.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 120 K-Gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.
Procedure:
-
Prepare and filter the internal solution. Keep on ice.
-
Backfill the patch pipette.
-
Form a giga-seal with the cell membrane.
-
Rupture the membrane with gentle suction to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting the recording protocol.
-
Monitor the access resistance and cell capacitance throughout the experiment. Discard recordings with unstable access resistance.
-
Apply this compound and record Nav1.7 currents.
Visualizations
Caption: Experimental workflow for patch-clamp recording of Nav1.7 currents.
Caption: Troubleshooting logic for addressing current rundown in experiments.
Caption: Signaling pathways that can modulate Nav1.7 channel function.
References
- 1. Patch clamp - Wikipedia [en.wikipedia.org]
- 2. Perforated Patch Clamp Recordings in ex vivo Brain Slices from Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perforated whole-cell patch-clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Perforated Whole-Cell Patch-Clamp Recording | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of GX-674 against human voltage-gated sodium (Nav) channel isoforms. The data presented herein is intended to offer an objective performance assessment of this compound in relation to other known Nav channel inhibitors, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a potent, state-dependent, and isoform-selective antagonist of the human voltage-gated sodium channel Nav1.7.[1][2] Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells.[3] The Nav family in humans consists of nine distinct isoforms (Nav1.1-Nav1.9), each with specific tissue distribution and physiological roles.[4] Notably, the Nav1.7 isoform, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons and has been genetically validated as a key mediator of pain perception in humans.[5] this compound's high affinity and selectivity for Nav1.7 make it a significant tool compound for pain research and a potential therapeutic candidate. Its mechanism of action involves binding to the voltage-sensing domain of domain IV (VSD4) of the Nav1.7 channel.
Comparative Selectivity Profile of Nav Channel Inhibitors
The inhibitory activity of this compound and other selected Nav channel inhibitors was assessed across a panel of human Nav channel isoforms. The half-maximal inhibitory concentrations (IC50) were determined using electrophysiological assays, with the data summarized in the tables below.
This compound Selectivity Profile
| Nav Isoform | This compound IC50 (nM) |
| Nav1.7 | 0.1 |
| Nav1.1 | >10,000 |
| Nav1.2 | >10,000 |
| Nav1.3 | >10,000 |
| Nav1.4 | >10,000 |
| Nav1.5 | >10,000 |
| Nav1.6 | >10,000 |
| Nav1.8 | >10,000 |
Data obtained at a holding potential of -40 mV.
Comparator Compounds: Selectivity Profiles
PF-05089771
| Nav Isoform | PF-05089771 IC50 (µM) |
| Nav1.7 | 0.011 |
| Nav1.1 | 0.85 |
| Nav1.2 | 0.11 |
| Nav1.3 | 11 |
| Nav1.4 | 10 |
| Nav1.5 | 25 |
| Nav1.6 | 0.16 |
| Nav1.8 | >10 |
A-803467
| Nav Isoform | A-803467 IC50 (µM) |
| Nav1.8 | 0.008 |
| Nav1.2 | >1 |
| Nav1.3 | >1 |
| Nav1.5 | >1 |
| Nav1.7 | >1 |
Carbamazepine
| Nav Isoform | Carbamazepine IC50 (µM) |
| Nav1.3 | 86.74 |
| Nav1.4 | 45.76 |
| Nav1.5 | 22.92 |
| Nav1.7 | 46.72 |
IC50 values for Carbamazepine represent use-dependent block.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) for Nav channel inhibitors is primarily conducted using whole-cell patch-clamp electrophysiology. Both manual and automated patch-clamp systems are employed for this purpose.
Automated Patch-Clamp Electrophysiology for High-Throughput Screening
Automated patch-clamp systems offer a high-throughput method for assessing the potency and selectivity of compounds on a panel of ion channels.
1. Cell Lines:
-
Stably transfected human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells expressing the human Nav channel isoform of interest (e.g., Nav1.1, Nav1.2, etc.) are used.
2. Cell Preparation:
-
Cells are cultured to an optimal confluency and harvested using a non-enzymatic cell dissociation solution.
-
The cells are then washed and resuspended in an extracellular solution at a specific density.
3. Electrophysiology Recordings:
-
The automated patch-clamp system (e.g., QPatch, IonWorks, or SyncroPatch) performs automated cell capture, sealing, and whole-cell configuration.
-
A specific voltage protocol is applied to elicit ionic currents through the Nav channels. For assessing state-dependent inhibitors like this compound, a holding potential that maintains a significant fraction of channels in the inactivated state (e.g., -40 mV) is used.
-
A test pulse to a depolarized potential (e.g., 0 mV) is applied to open the channels that are not inactivated.
4. Compound Application and Data Analysis:
-
Increasing concentrations of the test compound (e.g., this compound) are applied to the cells.
-
The peak inward sodium current is measured at each concentration after the compound has reached a steady-state effect.
-
The percentage of current inhibition is calculated relative to the control (vehicle) response.
-
The IC50 value is determined by fitting the concentration-response data to the Hill equation.
Manual Whole-Cell Patch-Clamp Electrophysiology
Manual patch-clamp is considered the "gold standard" for its precision and flexibility in studying ion channel function.
1. Cell Preparation:
-
Cells expressing the target Nav channel isoform are plated on glass coverslips.
2. Pipette Preparation:
-
Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
3. Recording Setup:
-
Coverslips are placed in a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.
-
The micropipette, filled with intracellular solution, is positioned onto a single cell using a micromanipulator.
4. Whole-Cell Configuration:
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured by applying gentle suction, establishing the whole-cell recording configuration.
5. Data Acquisition and Analysis:
-
The membrane potential is clamped at a desired holding potential.
-
Voltage steps are applied to elicit sodium currents.
-
The test compound is applied to the bath, and the resulting inhibition of the sodium current is measured.
-
Data analysis to determine the IC50 is performed as described for the automated method.
Signaling Pathway and Logical Relationships
The experimental approach to determining the selectivity profile of a compound like this compound follows a logical progression from initial screening to detailed characterization.
References
- 1. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Distinctive Properties and Powerful Neuromodulation of Nav1.6 Sodium Channels Regulates Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of human NaV1.6 channel reveals Na+ selectivity and pore blockade by 4,9-anhydro-tetrodotoxin | Sciety [sciety.org]
- 5. Nav1.8 - Wikipedia [en.wikipedia.org]
A comprehensive analysis of experimental data reveals that the aryl sulfonamide inhibitor, GX-674, demonstrates a significantly higher degree of selectivity for the voltage-gated sodium channel Nav1.7 compared to other inhibitors of the same class. This heightened selectivity profile, particularly against key off-target isoforms like Nav1.5, positions this compound as a valuable tool for researchers in the fields of pain, neuroscience, and drug development.
This guide provides a detailed comparison of this compound with other notable aryl sulfonamide Nav1.7 inhibitors, supported by experimental data and methodologies, to offer a clear perspective on its superior selectivity.
Unraveling the Selectivity of Nav1.7 Inhibitors
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical player in the transmission of pain signals.[1] Its preferential expression in peripheral sensory neurons has made it a prime target for the development of novel analgesics. The primary challenge in this endeavor lies in achieving high selectivity for Nav1.7 over other Nav channel isoforms to avoid off-target effects, such as cardiovascular complications associated with Nav1.5 inhibition.[2] The aryl sulfonamide class of inhibitors has shown promise in this area, with compounds like this compound leading the charge in isoform-specific targeting.
Comparative Analysis of Inhibitor Selectivity
Experimental data from electrophysiological assays provide a quantitative measure of inhibitor potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency. The ratio of IC50 values for off-target isoforms to the IC50 for Nav1.7 indicates the degree of selectivity.
| Inhibitor | Nav1.7 IC50 (nM) | Nav1.1 IC50 (nM) | Nav1.2 IC50 (nM) | Nav1.3 IC50 (nM) | Nav1.4 IC50 (nM) | Nav1.5 IC50 (nM) | Nav1.6 IC50 (nM) | Nav1.8 IC50 (nM) | Selectivity over Nav1.5 |
| This compound | ~10 | >10,000 | ~2,000 | >10,000 | >10,000 | >10,000 | ~2,000 | >10,000 | >1,000-fold |
| PF-05089771 | 11 | 9,900 | 110 | >10,000 | >10,000 | >10,000 | 300 | >10,000 | >909-fold |
| Compound 10o | 0.64 | - | - | - | - | 33,610 | - | - | >52,515-fold |
Note: Data for this compound is estimated from graphical representations in Ahuja et al., 2015.[3] Data for PF-05089771 is from Alexandrou et al., 2016.[4] Data for Compound 10o is from a 2019 study.[5] A hyphen (-) indicates that data was not available in the cited source.
As the table illustrates, while all three compounds are potent Nav1.7 inhibitors, this compound maintains a remarkably high IC50 value against a broad panel of off-target Nav channels, showcasing its exceptional selectivity. Notably, its selectivity over the cardiac channel Nav1.5 is particularly significant for potential therapeutic applications.
Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust experimental protocols, primarily whole-cell patch clamp electrophysiology.
Cell Lines and Channel Expression
HEK293 (Human Embryonic Kidney 293) cells are commonly used as a heterologous expression system. These cells are stably transfected with the specific human Nav channel subtype of interest (e.g., Nav1.1, Nav1.2, Nav1.7). This allows for the isolated study of the interaction between the inhibitor and a single channel isoform.
Electrophysiological Recordings
Whole-cell patch clamp is the gold-standard technique for measuring the ion currents flowing through the channels. This method allows researchers to control the voltage across the cell membrane and record the resulting sodium currents. Automated patch-clamp systems, such as the PatchXpress and IonWorks, are often employed for higher throughput screening of compounds.
Voltage Protocols for State-Dependent Inhibition
Aryl sulfonamide inhibitors, including this compound, exhibit state-dependent inhibition, meaning they bind with higher affinity to certain conformational states of the channel (e.g., inactivated state) over others (e.g., resting state). To assess this, specific voltage protocols are applied. A typical protocol involves holding the cell membrane at a depolarized potential (e.g., -40 mV) to promote the inactivated state before applying a test pulse to measure the channel current. This is contrasted with protocols that hold the membrane at a more hyperpolarized potential (e.g., -120 mV) to favor the resting state.
Figure 1. A flowchart outlining the key steps in the experimental workflow for determining the selectivity profile of a Nav1.7 inhibitor.
The Nav1.7 Signaling Pathway in Pain Perception
Understanding the signaling pathway in which Nav1.7 operates is crucial for appreciating the significance of selective inhibition.
Nav1.7 channels are highly expressed in the dorsal root ganglion (DRG) neurons, which are responsible for transmitting sensory information, including pain, from the periphery to the central nervous system. These channels act as "threshold-setters," amplifying small depolarizations in the neuron's membrane to initiate an action potential.
Once an action potential is generated, it propagates along the axon of the sensory neuron to the spinal cord. At the presynaptic terminal in the dorsal horn of the spinal cord, the arrival of the action potential triggers the opening of voltage-gated calcium channels, leading to the release of neurotransmitters such as glutamate and substance P. These neurotransmitters then activate second-order neurons, which relay the pain signal to the brain.
By selectively inhibiting Nav1.7, compounds like this compound can effectively dampen the initiation of pain signals at their source, without interfering with the function of other essential sodium channels in the central nervous system and cardiac tissue.
Figure 2. A simplified diagram illustrating the role of Nav1.7 in the pain signaling pathway and the point of intervention for the inhibitor this compound.
References
- 1. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 5. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Precision of GX-674: A Site-Directed Mutagenesis Approach to Validate its Mechanism of Action on Nav1.7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GX-674, a potent and selective Nav1.7 antagonist, with other Nav1.7 inhibitors. We delve into the experimental validation of its mechanism of action using site-directed mutagenesis, presenting key data, detailed protocols, and visual representations of the underlying biological and experimental processes.
Introduction to this compound and the Role of Nav1.7 in Pain Signaling
Voltage-gated sodium channel 1.7 (Nav1.7), encoded by the SCN9A gene, is a critical player in the pain signaling pathway.[1][2] Expressed predominantly in peripheral sensory neurons, Nav1.7 acts as a threshold channel, amplifying small, subthreshold depolarizations to initiate action potentials.[3][4] These electrical signals are then propagated to the central nervous system, resulting in the perception of pain.[3] The crucial role of Nav1.7 in nociception is underscored by human genetic studies: gain-of-function mutations lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain. This makes Nav1.7 a highly attractive target for the development of novel analgesics.
This compound is a state-dependent antagonist of Nav1.7, belonging to the aryl sulfonamide class of inhibitors. Its mechanism of action involves binding to the activated state of the voltage-sensor domain IV (VSD4) of the Nav1.7 channel. This interaction traps the VSD4 in its activated conformation, thereby inhibiting channel function. This guide will explore the experimental evidence that substantiates this mechanism, with a particular focus on the use of site-directed mutagenesis to pinpoint the key amino acid residues involved in the binding of this compound.
Comparative Analysis of this compound and Alternative Nav1.7 Inhibitors
This compound exhibits exceptional potency and selectivity for Nav1.7. The following table summarizes its performance in comparison to other notable Nav1.7 inhibitors.
| Compound | Target | IC50 (nM) | Selectivity Profile | Reference |
| This compound | Nav1.7 | 0.1 | >100,000-fold vs. Nav1.5 | |
| GDC-0276 | Nav1.7 | 0.4 | >21-fold vs. other Nav subtypes; ~1,200-fold vs. Nav1.6 | |
| GDC-0310 | Nav1.7 | 0.6 | >63-fold vs. most Nav subtypes; ~6-fold vs. Nav1.4 | |
| ST-2262 | Nav1.7 | 72 | >200-fold vs. hNav1.6; >900-fold vs. other hNav subtypes | |
| ST-2530 | Nav1.7 | 25 | >500-fold vs. hNav1.1-hNav1.6 and hNav1.8 |
Validation of this compound's Mechanism of Action by Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful technique used to introduce specific amino acid changes in a protein to study the impact of these changes on protein function and ligand binding. In the case of this compound, this technique was instrumental in confirming its binding site on the VSD4 of Nav1.7. By mutating key residues within this domain, researchers observed a significant reduction in the potency of this compound, providing strong evidence for a direct interaction.
The following table presents the inhibitory activity of this compound on wild-type (WT) Nav1.7 and a mutant channel where two key amino acids in the VSD4, Tyrosine-1537 and Tryptophan-1538, were substituted with Serine and Arginine, respectively (Y1537S/W1538R).
| Channel | Holding Potential (mV) | IC50 (nM) | Fold Change in Potency | Reference |
| Wild-Type Nav1.7 | -40 | 0.1 | - | |
| Y1537S/W1538R Mutant Nav1.7 | -40 | >1000 | >10,000 |
The dramatic decrease in potency against the mutant channel strongly indicates that residues Y1537 and W1538 are critical for the high-affinity binding of this compound to Nav1.7.
Experimental Protocols
Site-Directed Mutagenesis
-
Primer Design: Mutagenic primers (typically 25-45 bases in length) containing the desired nucleotide changes for the Y1537S and W1538R mutations in the human SCN9A cDNA are designed. The melting temperature (Tm) of the primers should be ≥ 78°C.
-
PCR Amplification: A high-fidelity DNA polymerase is used to amplify the entire plasmid containing the wild-type SCN9A cDNA using the mutagenic primers. The PCR cycling parameters are optimized for the specific plasmid and primers.
-
Template Digestion: The parental, non-mutated DNA template is digested using the DpnI endonuclease, which specifically cleaves methylated and hemimethylated DNA. The newly synthesized, mutated DNA remains intact as it is unmethylated.
-
Transformation: The mutated plasmid DNA is transformed into competent E. coli cells for amplification.
-
Sequence Verification: The entire coding sequence of the mutated SCN9A gene is sequenced to confirm the presence of the desired mutations and the absence of any off-target mutations.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for the stable expression of ion channels.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: HEK293 cells are transfected with plasmids encoding either the wild-type or the mutant human Nav1.7 α-subunit and the auxiliary β1- and β2-subunits using a suitable transfection reagent. Stable cell lines are then selected using an appropriate antibiotic.
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: HEK293 cells stably expressing the Nav1.7 channels are plated onto glass coverslips for recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.
-
-
Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 1-3 MΩ are used.
-
Voltage Protocol: To determine the IC50 of this compound, cells are held at a holding potential of -120 mV. To assess the state-dependent inhibition, a depolarizing prepulse to -40 mV is applied to inactivate a fraction of the channels before a test pulse to 0 mV to elicit sodium currents. The effect of different concentrations of this compound on the peak current amplitude is measured.
-
Data Analysis: Dose-response curves are generated by plotting the percentage of current inhibition against the drug concentration. The IC50 values are calculated by fitting the data to the Hill equation.
Visualizing the Science
Nav1.7 Signaling Pathway in Pain Perception
Caption: The role of Nav1.7 in the pain signaling pathway from the periphery to the central nervous system.
Experimental Workflow for Validating this compound's Mechanism of Action
Caption: The experimental workflow for validating the mechanism of action of this compound using site-directed mutagenesis.
Logical Relationship of Site-Directed Mutagenesis Results
Caption: The logical framework demonstrating how site-directed mutagenesis results validate the binding site of this compound.
References
A comprehensive guide for researchers and drug development professionals on the cross-species activity of the potent Nav1.7 inhibitor, GX-674.
This guide provides a detailed comparison of the activity of this compound, a state-dependent and isoform-selective antagonist of the voltage-gated sodium channel Nav1.7, on human and rodent orthologs. The information presented is intended to support researchers in designing and interpreting preclinical studies and to provide valuable insights for the clinical translation of Nav1.7-targeting therapeutics.
Executive Summary
Voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for pain therapeutics.[1][2][3] Its preferential expression in peripheral sensory neurons makes it an attractive target for developing analgesics with minimal central nervous system side effects.[2][3] this compound is an aryl sulfonamide compound that potently and selectively inhibits Nav1.7. Understanding the cross-species pharmacology of Nav1.7 inhibitors is critical for the successful translation of preclinical efficacy to clinical benefit. This guide summarizes the available data on the activity of this compound on human and rodent Nav1.7 channels, provides detailed experimental protocols for assessing its activity, and illustrates the relevant signaling pathways.
Data Presentation: this compound Potency on Human Nav1.7
The inhibitory activity of this compound on human Nav1.7 (hNav1.7) has been characterized using electrophysiological techniques. A key feature of this compound is its state-dependent inhibition, showing significantly higher potency for the inactivated state of the channel. This is a crucial aspect of its mechanism of action.
| Species | Channel | Assay Condition (Holding Potential) | IC50 | Reference |
| Human | Nav1.7 | -40 mV (Inactivated state-biased) | 0.1 nM | |
| Human | Nav1.7 | -120 mV (Resting state-biased) | 240 nM |
Note: Data on the direct inhibitory potency (IC50) of this compound on rodent Nav1.7 channels from publicly available literature is limited. However, studies on other Nav1.7 inhibitors have highlighted potential species-dependent differences in potency. For instance, the IC50 for the Nav1.7 inhibitor PF-05089771 is reportedly higher for the rat channel compared to the mouse and human channels.
Experimental Protocols
The following is a detailed methodology for determining the inhibitory activity of compounds like this compound on Nav1.7 channels using automated patch-clamp electrophysiology, a high-throughput method for ion channel drug discovery.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human and rodent Nav1.7 channels expressed in a heterologous expression system.
Materials:
-
Cell Line: HEK293 cells stably expressing human, rat, or mouse Nav1.7 channels.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 adjusted with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 adjusted with CsOH.
-
-
Test Compound: this compound dissolved in DMSO to create a stock solution, followed by serial dilutions in the external solution.
-
Instrumentation: Automated patch-clamp system (e.g., SyncroPatch 768PE, IonWorks Barracuda).
Methodology:
-
Cell Culture and Preparation:
-
Culture the Nav1.7-expressing HEK293 cells under standard conditions (37°C, 5% CO2).
-
On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in the external solution at a suitable density for the automated patch-clamp system.
-
-
Automated Patch-Clamp Electrophysiology:
-
Prime the system with external and internal solutions.
-
Load the cell suspension and compound plate onto the instrument.
-
Initiate the automated cell capture, sealing, and whole-cell recording process.
-
-
Voltage Protocol and Data Acquisition:
-
To assess state-dependent inhibition, two main voltage protocols are employed:
-
Resting State Protocol: From a holding potential of -120 mV, apply a depolarizing pulse to 0 mV for 20 ms to elicit a peak inward sodium current.
-
Inactivated State Protocol: From a holding potential of -40 mV (or a similar potential that induces significant steady-state inactivation), apply a brief hyperpolarizing pulse (e.g., to -120 mV for 20 ms to recover a fraction of channels from inactivation) followed by a depolarizing test pulse to 0 mV.
-
-
Record the peak Nav1.7 current before and after the application of different concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak current amplitude for each concentration of the test compound.
-
Normalize the current inhibition relative to the control (vehicle) response.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Nav1.7 Signaling Pathway in Nociception
Nav1.7 plays a critical role in the transmission of pain signals from the periphery to the central nervous system. It acts as a threshold channel in nociceptive neurons, amplifying small depolarizing inputs to initiate an action potential.
Caption: Nav1.7 signaling cascade in nociceptive neurons.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps involved in determining the IC50 of an inhibitor like this compound on Nav1.7 channels.
Caption: Workflow for IC50 determination of Nav1.7 inhibitors.
Conclusion
References
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the quest for novel, non-opioid analgesics. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to debilitating inherited pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain. This genetic validation has spurred the development of selective Nav1.7 inhibitors. Among these, GX-674 stands out as a potent and highly selective antagonist, offering significant advantages over traditional local anesthetics. This guide provides a comprehensive comparison of this compound and traditional local anesthetics, supported by experimental data, to inform future research and drug development efforts.
Unparalleled Potency and Selectivity of this compound
This compound demonstrates exceptional potency in blocking the Nav1.7 channel, with a half-maximal inhibitory concentration (IC50) in the nanomolar range. This represents a significant leap forward compared to traditional local anesthetics like lidocaine, which require micromolar concentrations to achieve a similar effect.
| Compound | Target | IC50 |
| This compound | Nav1.7 | 0.1 nM [1] |
| Lidocaine | Nav1.7 | ~450 µM[2] |
Table 1: Comparative Potency of this compound and Lidocaine on Nav1.7.
Furthermore, the clinical utility of traditional local anesthetics is hampered by their lack of selectivity for Nav1.7. These drugs block various sodium channel isoforms, leading to undesirable side effects such as cardiovascular and central nervous system toxicity. In contrast, this compound exhibits remarkable isoform selectivity, a crucial attribute for a targeted pain therapeutic. While a complete quantitative selectivity profile across all Nav isoforms for this compound is not publicly available in a single source, studies have highlighted its high selectivity, particularly over Nav1.5, the cardiac sodium channel, which is a primary concern for the cardiotoxicity of non-selective sodium channel blockers. Research indicates that modifying specific residues on the Nav1.7 channel to resemble those of other isoforms, such as Nav1.1 or Nav1.3, can reduce the potency of this compound by over 100-fold, underscoring its specific interaction with the Nav1.7 channel.[3]
Distinct Mechanisms of Action
The superiority of this compound also lies in its distinct mechanism of action. Traditional local anesthetics typically bind to a receptor site within the pore of the sodium channel, physically obstructing the passage of sodium ions. This compound, an aryl sulfonamide, employs a more sophisticated, state-dependent mechanism. It binds to the voltage-sensing domain (VSD4) of the Nav1.7 channel, stabilizing the inactivated state of the channel. This state-dependent binding means that this compound preferentially targets channels that are active, a characteristic of neurons involved in pain signaling.
Experimental Protocols
The evaluation of this compound and other Nav1.7 inhibitors relies on a suite of well-established experimental protocols.
Electrophysiology: Whole-Cell Patch-Clamp
This "gold standard" technique allows for the direct measurement of ion channel activity.
-
Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human Nav1.7 channel are commonly used.[4][5]
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH.
-
-
Voltage Protocol:
-
Cells are held at a holding potential of -120 mV.
-
To elicit currents, depolarizing voltage steps are applied (e.g., to 0 mV for 20-50 ms).
-
To assess state-dependence, the holding potential can be varied (e.g., -40 mV to favor the inactivated state).
-
In Vivo Animal Models of Pain
To assess the analgesic efficacy of compounds in a physiological context, various animal models are employed.
-
Formalin Test: This model of inflammatory pain involves injecting a dilute formalin solution into the hind paw of a rodent. The resulting biphasic pain response (an acute phase followed by a tonic phase) allows for the assessment of a compound's effect on both acute and persistent pain.
-
Carrageenan-Induced Hyperalgesia: Injection of carrageenan into the paw induces localized inflammation and hypersensitivity to thermal and mechanical stimuli, mimicking inflammatory pain conditions.
-
Spared Nerve Injury (SNI) Model: This is a model of neuropathic pain where two of the three terminal branches of the sciatic nerve are ligated and transected, leaving the sural nerve intact. This results in persistent mechanical allodynia and thermal hyperalgesia in the paw innervated by the spared nerve.
Clinical Landscape and Future Directions
Despite the compelling preclinical data for highly selective Nav1.7 inhibitors like this compound, the translation to clinical success has been challenging. Several Nav1.7 inhibitors have entered clinical trials, but none have yet reached Phase III for broad pain indications. The reasons for this are multifaceted and may include suboptimal pharmacokinetics, challenges in clinical trial design, and the complex, multifactorial nature of chronic pain.
A 2024 roundup of Nav1.7 inhibitors highlighted the ongoing efforts in the field, with some candidates in early-stage clinical development. For instance, Siteone Therapeutics has advanced ST-2427 into Phase I clinical trials for acute pain.
Conclusion
This compound represents a significant advancement in the development of Nav1.7 inhibitors for pain. Its superior potency, high selectivity, and state-dependent mechanism of action offer a clear advantage over traditional, non-selective local anesthetics. While the path to clinical approval for Nav1.7 inhibitors has been arduous, the compelling scientific rationale and the urgent need for effective, non-opioid analgesics continue to drive innovation in this space. The insights gained from compounds like this compound are invaluable for the design of next-generation pain therapeutics that can selectively and effectively silence the molecular basis of pain.
References
- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. nanion.de [nanion.de]
Validating In Vitro Efficacy of GX-674 in Ex Vivo Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GX-674, a potent and selective voltage-gated sodium channel 1.7 (Nav1.7) antagonist, with other alternative inhibitors. We present supporting experimental data from in vitro and ex vivo studies to validate its performance and offer detailed methodologies for key experiments.
Introduction to this compound and the Role of Nav1.7 in Pain Signaling
Voltage-gated sodium channel 1.7 (Nav1.7), encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1] Its preferential expression in peripheral sensory neurons has established it as a key target for the development of novel, non-opioid analgesics.[1][2] Genetic studies have solidified the role of Nav1.7 in pain perception; gain-of-function mutations are associated with inherited pain syndromes, whereas loss-of-function mutations result in a congenital inability to experience pain.[1][3]
This compound is a state-dependent antagonist of Nav1.7, meaning it preferentially binds to and stabilizes the inactivated state of the channel. This mechanism of action contributes to its selectivity and potency. This guide will delve into the experimental validation of this compound's activity, transitioning from controlled in vitro environments to more physiologically relevant ex vivo tissue preparations.
Signaling Pathway of Nav1.7 and Inhibition by this compound
The following diagram illustrates the signaling pathway of a nociceptive neuron, the role of the Nav1.7 channel in action potential propagation, and the mechanism of inhibition by this compound.
Comparative In Vitro Efficacy of Nav1.7 Inhibitors
The potency and selectivity of this compound have been characterized in various in vitro assays, primarily using patch-clamp electrophysiology on cells heterologously expressing Nav channel subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable Nav1.7 inhibitors against a panel of voltage-gated sodium channels.
| Inhibitor | Type | Nav1.7 IC50 | Selectivity Profile | Key Findings |
| This compound | Aryl Sulfonamide | ~1-10 nM | Selective over other Nav subtypes, particularly Nav1.5 (cardiac) and Nav1.8. | Potent, state-dependent inhibitor binding to VSD4. |
| PF-05089771 | Small Molecule | 11 nM (human) | Over 1000-fold selective over Nav1.5 and Nav1.8. | A potent, state-dependent aryl sulfonamide. |
| GDC-0310 | Small Molecule | 0.6 nM | High selectivity as an acyl-sulfonamide inhibitor. | Demonstrates high potency and selectivity. |
| ProTx-II | Peptide Toxin | ~0.3 nM | Selective for Nav1.7 over other Nav isoforms. | A potent inhibitor derived from tarantula venom. |
| Lacosamide | Small Molecule | >10 µM | Non-selective, enhances slow inactivation. | Clinically used anti-epileptic with some analgesic properties. |
From Benchtop to Tissue: The Workflow for Ex Vivo Validation
Validating the in vitro findings in a more physiologically relevant context is a critical step in drug development. Ex vivo tissue preparations, which maintain the native cellular architecture and connectivity, provide a valuable platform for this purpose. The following diagram outlines a typical experimental workflow for validating the efficacy of a Nav1.7 inhibitor like this compound using an ex vivo skin-nerve preparation.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
Objective: To determine the potency and selectivity of this compound on Nav1.7 and other Nav channel isoforms.
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel (or other Nav subtypes for selectivity profiling).
Methodology:
-
Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using an automated or manual patch-clamp system.
-
The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4.
-
The intracellular solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.2.
-
-
Voltage Protocol:
-
To assess state-dependent inhibition, a voltage protocol is used where a percentage of channels (e.g., 20%) are in the inactivated state.
-
Cells are held at a holding potential that allows for recovery from inactivation (e.g., -120 mV) and then depolarized to a potential that elicits a peak inward current (e.g., 0 mV).
-
-
Compound Application: this compound or other inhibitors are perfused at increasing concentrations to determine the IC50 value.
-
Data Analysis: The peak inward current is measured before and after compound application. The percentage of inhibition is calculated and plotted against the compound concentration to generate a dose-response curve, from which the IC50 is determined using the Hill equation.
Ex Vivo Tissue Preparation: Skin-Saphenous Nerve Recording
Objective: To validate the inhibitory effect of this compound on action potential firing in peripheral nerve fibers within an intact tissue.
Tissue Preparation:
-
Isolation: The saphenous nerve and a section of the innervated skin are dissected from a mouse.
-
Mounting: The skin is placed with the dermal side up in a recording chamber, and the saphenous nerve is drawn into a separate compartment for recording.
-
Perfusion: The preparation is continuously perfused with a physiological solution (e.g., Krebs solution) bubbled with 95% O2 and 5% CO2 at a constant temperature (e.g., 32°C).
Methodology:
-
Stimulation: A mechanical or thermal stimulus is applied to the receptive field of the nerve in the skin to evoke action potentials.
-
Recording: Action potentials are recorded from the saphenous nerve using extracellular electrodes. C-fiber action potentials are identified based on their slow conduction velocity.
-
Compound Application: this compound is applied locally to the skin or perfused into the recording chamber.
-
Data Analysis: The frequency of action potential firing is measured before and after the application of this compound. A reduction in firing frequency indicates successful inhibition of Nav1.7 in the peripheral nerve endings.
Conclusion
The in vitro data robustly demonstrates that this compound is a potent and selective inhibitor of the Nav1.7 channel. The described ex vivo methodology provides a clear pathway to validate these findings in a more complex and physiologically relevant setting, bridging the gap between isolated cell systems and in vivo models. The comparative data presented here positions this compound as a promising candidate for further development as a non-opioid analgesic. The discrepancies often observed between preclinical and clinical trial outcomes for Nav1.7 inhibitors highlight the importance of rigorous validation across multiple model systems to better predict clinical efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of potent and selective NaV1.7 inhibitors engineered from Chilobrachys jingzhao tarantula venom peptide JzTx-V - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics. Encoded by the SCN9A gene, this channel is preferentially expressed in peripheral sensory neurons and plays a pivotal role in the generation and propagation of action potentials in response to noxious stimuli. Genetic validation from humans with loss-of-function mutations in Nav1.7 who exhibit a congenital insensitivity to pain has solidified its status as a key player in the pain pathway. This guide provides a comparative performance analysis of GX-674, a potent Nav1.7 antagonist, against other commercially available antagonists, supported by experimental data to aid researchers in selecting the appropriate tools for their studies.
Introduction to Nav1.7 in Pain Signaling
Nav1.7 channels are crucial for setting the threshold for action potential firing in nociceptive neurons. Upon tissue injury or inflammation, various mediators are released that sensitize these neurons, leading to a state of hyperexcitability. Nav1.7 channels amplify subthreshold depolarizations, bringing the neuron closer to its firing threshold and thereby contributing to the perception of pain. Selective blockade of Nav1.7 is therefore a promising therapeutic strategy for a variety of pain states.
Performance Comparison of Nav1.7 Antagonists
The following tables summarize the in vitro and in vivo performance of this compound and other selected commercially available Nav1.7 antagonists. The data has been compiled from various scientific publications and manufacturer's technical data sheets.
In Vitro Potency and Selectivity
The potency (measured as IC50, the half-maximal inhibitory concentration) and selectivity against other Nav channel isoforms are critical parameters for a Nav1.7 antagonist. High potency indicates that a lower concentration of the compound is required for its effect, while high selectivity minimizes off-target effects. For instance, blockade of Nav1.5 can lead to cardiovascular side effects.
| Compound | Nav1.7 IC50 (nM) | Nav1.1 IC50 (nM) | Nav1.2 IC50 (nM) | Nav1.3 IC50 (nM) | Nav1.4 IC50 (nM) | Nav1.5 IC50 (nM) | Nav1.6 IC50 (nM) | Nav1.8 IC50 (nM) | State-Dependency |
| This compound | 0.1 (at -40 mV)[1] | >100-fold selectivity vs Nav1.1/1.3 | - | >100-fold selectivity vs Nav1.1/1.3 | - | - | - | - | State-dependent[1] |
| PF-05089771 | 11 (human) | 850 | 110 | 11000 | 10000 | 25000 | 160 | >10000 | State-dependent |
| GpTx-1 | 10 | - | - | - | 301 | 4200 | - | - | - |
| Raxatrigine (CNV1014802) | ~26,300 (pIC50 4.58) | ~20,000 (pIC50 4.70) | ~10,200 (pIC50 4.99) | ~15,100 (pIC50 4.82) | ~8,100 (pIC50 5.09) | ~66,000 (pIC50 4.18) | ~14,400 (pIC50 4.84) | ~5,600 (pIC50 5.25) | State-dependent |
| A-803467 | 6740 | - | 7380 | 2450 | - | 7340 | - | 8 (human) | - |
Note: IC50 values can vary depending on the experimental conditions (e.g., holding potential, cell type). Data presented here are for comparative purposes.
In Vivo Efficacy in Animal Models of Pain
The efficacy of Nav1.7 antagonists is often evaluated in rodent models of neuropathic and inflammatory pain. Key endpoints include the reversal of mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat).
| Compound | Animal Model | Route of Administration | Efficacy (ED50 or effective dose) |
| PF-05089771 | Mouse capsaicin-induced flare | - | Demonstrated in vivo efficacy |
| GpTx-1 | Mouse OD1-induced spontaneous pain | Co-injection with OD1 | Effective in reversing pain behaviors |
| Raxatrigine (CNV1014802) | Mouse OD1-induced spontaneous pain | Systemic | Effective in reversing pain behaviors |
| A-803467 | Rat spinal nerve ligation | i.p. | ED50 = 47 mg/kg for mechanical allodynia |
| Rat sciatic nerve injury | i.p. | ED50 = 85 mg/kg for mechanical allodynia | |
| Rat CFA-induced thermal hyperalgesia | i.p. | ED50 = 41 mg/kg |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This is the gold-standard method for characterizing the potency and selectivity of ion channel modulators.
1. Cell Culture:
-
Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human Nav channel isoform of interest (e.g., Nav1.7, Nav1.1, etc.) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are passaged regularly and plated onto glass coverslips 24-48 hours before recording.
2. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH. Cesium is used to block potassium channels.
3. Electrophysiological Recording:
-
Coverslips with adherent cells are placed in a recording chamber on the stage of an inverted microscope and perfused with the external solution.
-
Borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution and positioned to form a high-resistance (>1 GΩ) seal with the cell membrane (a "giga-seal").
-
The cell membrane is then ruptured by applying gentle suction, establishing the whole-cell configuration.
-
Voltage-clamp recordings are performed using a patch-clamp amplifier.
4. Voltage Protocol and Data Analysis:
-
To determine the IC50, cells are held at a holding potential that allows for a consistent sodium current (e.g., -120 mV for resting state, or a more depolarized potential like -70 mV to assess state-dependent block).
-
A depolarizing voltage step (e.g., to 0 mV) is applied to elicit a sodium current.
-
The test compound is applied at increasing concentrations, and the peak sodium current is measured at each concentration.
-
The percentage of inhibition is calculated relative to the baseline current before drug application.
-
The concentration-response data are fitted with a Hill equation to determine the IC50 value.
In Vivo Models of Neuropathic Pain
1. Chronic Constriction Injury (CCI) Model (Rat):
-
Rats are anesthetized, and the common sciatic nerve is exposed at the mid-thigh level.
-
Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them.
-
The ligatures cause a mild constriction, leading to nerve inflammation and injury.
-
The muscle and skin are then sutured.
-
Behavioral testing for mechanical allodynia (e.g., using von Frey filaments) and thermal hyperalgesia (e.g., using a plantar test device) is performed at baseline and at various time points after surgery to assess the development of pain and the efficacy of test compounds.
2. Spared Nerve Injury (SNI) Model (Mouse):
-
Mice are anesthetized, and the sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed.
-
The common peroneal and tibial nerves are tightly ligated with a suture and then sectioned distal to the ligation, removing a small piece of the distal nerve stump.
-
The sural nerve is left intact.
-
This procedure results in a denervation of the territories of the injured nerves while the territory of the spared sural nerve develops hypersensitivity.
-
The muscle and skin are closed with sutures.
-
Mechanical allodynia is assessed on the lateral side of the paw (the sural nerve territory) using von Frey filaments.
Mandatory Visualizations
References
Safety Operating Guide
Comprehensive Safety and Handling Protocol for GX-674
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential safety and logistical information for the handling of GX-674, a potent and selective Nav1.7 inhibitor. Adherence to these guidelines is critical for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is imperative to use all listed PPE to minimize exposure risk.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses/Goggles | Must be worn at all times. |
| Hand Protection | Protective Gloves | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Lab Coat | Full-length, buttoned lab coat. |
| Respiratory | Respiratory Mask | Recommended, especially when handling powder. |
| General Hygiene | N/A | Avoid eating, drinking, or smoking in the work area. |
Standard Operating Procedures
Follow these step-by-step procedures for the safe handling, storage, and disposal of this compound.
-
Preparation : Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace by clearing unnecessary items and ensuring good ventilation.
-
Weighing and Aliquoting : When weighing the powdered form of this compound, perform the task in a designated area with minimal air disturbance, such as a chemical fume hood, to prevent inhalation of dust.
-
Solution Preparation : When preparing solutions, add the solvent to the vial containing this compound slowly to avoid splashing. If you need to create stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials.
-
Post-Handling : After handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces and equipment.
Proper storage is crucial to maintain the stability and integrity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 2 years |
| In DMSO | 4°C | Up to 2 weeks |
| In DMSO | -80°C | Up to 6 months |
Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour.[1]
All waste materials contaminated with this compound should be treated as hazardous chemical waste.
-
Segregation : Collect all disposable items that have come into contact with this compound (e.g., pipette tips, gloves, vials) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Collect liquid waste containing this compound in a separate, sealed, and labeled container.
-
Disposal : Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Emergency Procedures
In the event of an exposure or spill, follow these immediate steps:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
-
Spill : For small spills, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS office.
Safety and Handling Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
